ATTO 425 maleimide
説明
特性
分子式 |
C28H33N3O7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
InChIキー |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
Foundational & Exploratory
ATTO 425 Maleimide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of ATTO 425 maleimide, a fluorescent probe with significant applications in life sciences research and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, key properties, and experimental protocols associated with this versatile coumarin-based dye.
Core Properties and Chemical Structure
ATTO 425 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] The maleimide functional group renders it highly suitable for the selective labeling of thiol groups, such as those found in the cysteine residues of proteins.[1][2] The reaction between the maleimide and a thiol group forms a stable thioether bond.[5]
The chemical structure of this compound is presented below, with its corresponding molecular formula and weight.
Chemical Structure:
-
IUPAC Name: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate[6]
Photophysical and Chemical Properties
The key characteristics of ATTO 425 are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including high-sensitivity detection and single-molecule studies.[2]
| Property | Value | Reference(s) |
| Maximum Absorption (λabs) | 439 nm | [1][2][3][4] |
| Maximum Emission (λfl) | 485 nm | [1][2][3][4] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2][3][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][3][4] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][4] |
| Correction Factor (CF₂₆₀) | 0.19 | [1][2][4] |
| Correction Factor (CF₂₈₀) | 0.17 | [1][2][4] |
Optical data of the carboxy derivative in aqueous solution.
Thiol-Reactive Labeling Mechanism
This compound selectively reacts with sulfhydryl (thiol) groups of biomolecules, most notably the cysteine residues in proteins. This Michael addition reaction is highly efficient and specific within a pH range of 6.5-7.5, forming a stable, covalent thioether linkage.[7][8]
Figure 1: Reaction of this compound with a protein thiol group.
Experimental Protocol: Protein Labeling
The following is a detailed methodology for the covalent labeling of proteins with this compound.
Materials:
-
Protein of interest containing free thiol groups
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Glutathione or other low molecular weight thiol
-
Purification column: Sephadex G-25 or equivalent
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]
-
If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[1] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.[1]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10-20 mM stock solution of the dye in anhydrous DMF or DMSO immediately before use.[9]
-
-
Labeling Reaction:
-
Quenching:
-
(Optional) To stop the reaction, add a low molecular weight thiol like glutathione to consume any unreacted maleimide.[1]
-
-
Purification:
Figure 2: Experimental workflow for protein labeling with this compound.
Applications in Research and Drug Development
The specific reactivity of this compound with thiols makes it a valuable tool for a variety of applications, including:
-
Fluorescent Labeling of Proteins and Antibodies: For use in fluorescence microscopy, flow cytometry, and other imaging techniques.
-
Probing Protein Structure and Function: Cysteine residues can be specifically labeled to study their local environment and accessibility.
-
Bioconjugation: Creation of fluorescently labeled bioconjugates for use as probes in biological systems.
Storage and Handling
This compound should be stored at -20°C, protected from light and moisture.[2][4] Stock solutions of the dye in anhydrous DMF or DMSO should also be stored at -20°C and are generally stable for at least one month if moisture is avoided.[1] It is recommended to prepare labeling solutions immediately before use.[2][4]
References
- 1. biotium.com [biotium.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
ATTO 425 Maleimide: A Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ATTO 425 maleimide, a fluorescent probe with significant applications in life sciences research. This document details its photophysical properties, core applications, and detailed protocols for its use in labeling biomolecules.
Core Properties of ATTO 425
ATTO 425 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4] It is characterized by a strong absorption, high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3][4][5] These features make it a versatile tool for various bioanalytical applications.[3] The maleimide functional group allows for the specific labeling of thiol (-SH) groups, which are found in the cysteine residues of proteins and can be introduced into other biomolecules like nucleic acids.[1][2][6][7]
Photophysical and Chemical Properties
The key quantitative data for ATTO 425 and its maleimide derivative are summarized in the table below. This information is crucial for designing and executing fluorescence-based experiments.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 439 nm | [1][2][8] |
| Emission Maximum (λfl) | 485 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][8] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][8] |
| Molecular Weight (MW) | 524 g/mol | [1][2] |
| Recommended Excitation Range | 405 - 455 nm | [1][3][4] |
| Solubility | Polar solvents (DMF, DMSO) | [2] |
| Net Electrical Charge (post-coupling) | -1 | [1] |
Primary Application: Thiol-Reactive Labeling
The most prominent use of this compound is the covalent labeling of biomolecules through its reaction with free sulfhydryl (thiol) groups.[1][2] The maleimide group exhibits high selectivity for thiols at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.[1][9][10] This specificity allows for the targeted labeling of cysteine residues in proteins.[2][6][9]
Thiol-Reactive Labeling Workflow
The general workflow for labeling a protein with this compound involves several key steps, from protein preparation to purification of the final conjugate.
Caption: General experimental workflow for labeling proteins with this compound.
Chemical Reaction of this compound with a Thiol Group
The underlying chemical principle of this application is the nucleophilic addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and results in a stable covalent bond.
Caption: Reaction scheme of this compound with a thiol group on a biomolecule.
Detailed Experimental Protocol: Protein Labeling
This protocol is a generalized procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest containing at least one free cysteine residue.
-
This compound.
-
Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[1][10][11]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][11]
-
Reducing agent (e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced.[1]
-
Quenching reagent (e.g., glutathione, β-mercaptoethanol) (optional).[1]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[1][12]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (pH 7.0-7.5) to a concentration of 2-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[9] If DTT is used, it must be removed by dialysis before adding the dye.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Quenching (Optional):
-
Purification:
-
Storage:
Applications in Research
The fluorescently labeled biomolecules generated using this compound are utilized in a wide array of research applications, including:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.
-
Flow Cytometry: Identifying and sorting cells based on the presence of a labeled protein.
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes by using ATTO 425 as a donor or acceptor fluorophore.[6][13]
-
Fluorescence Anisotropy/Polarization: Investigating protein-protein and protein-nucleic acid interactions.[6][13]
-
Enzyme Assays: Developing fluorescent substrates to monitor enzyme activity.
Conclusion
This compound is a powerful tool for researchers, offering a reliable and efficient method for fluorescently labeling biomolecules. Its excellent photophysical properties and specific reactivity with thiols make it suitable for a broad range of applications, from cellular imaging to biophysical assays. By following the detailed protocols and understanding the underlying chemistry, researchers can effectively utilize this probe to advance their scientific investigations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 425 Maleimide: A Technical Guide to Fluorescence Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 425 is a fluorescent label belonging to the coumarin dye family, recognized for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] This technical guide provides an in-depth overview of the core fluorescence properties of ATTO 425 maleimide, detailed experimental protocols for their measurement, and a representative application in studying cellular signaling pathways.
Core Fluorescence Properties
The fluorescence characteristics of ATTO 425 make it a versatile tool for various bio-imaging and quantification assays. The key quantitative data for ATTO 425 are summarized in the table below.
| Property | Value | Reference |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1] |
| Absorption Maximum (λabs) | 439 nm | [1] |
| Emission Maximum (λfl) | 485 nm | [1] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10^4 M-1 cm-1 | [1] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield of this compound is typically determined using the comparative method, which involves referencing its fluorescence intensity to a standard with a known quantum yield. A common standard for the spectral region of ATTO 425 is Rhodamine 6G in ethanol (Quantum Yield ≈ 0.95).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the this compound solution and the Rhodamine 6G standard in the appropriate solvent (e.g., ethanol for Rhodamine 6G, PBS for the final ATTO 425 measurement) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength (e.g., 420 nm).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample and standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield is calculated using the following equation:
-
Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample^2 / n_ref^2)
-
Where:
-
Φ is the quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "ref" refer to the sample and the reference, respectively.
-
-
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime of this compound is determined using Time-Correlated Single Photon Counting (TCSPC).[3] This technique measures the time delay between the excitation pulse and the detection of the emitted photon.
Protocol:
-
Instrument Setup:
-
A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser at ~440 nm), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS, pH 7.4). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[3]
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser and collect the emitted photons. The electronics record the time difference between the laser pulse and the arrival of each photon.
-
A histogram of these time differences is built up, representing the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The fluorescence decay data is then fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ). For a single fluorescent species, the decay is typically mono-exponential.
-
Application: Protein Labeling and Cellular Imaging
This compound is widely used to label proteins at cysteine residues for subsequent visualization and analysis. A general workflow for protein labeling and its application in studying receptor internalization is described below.
Experimental Workflow: Protein Labeling
Caption: General workflow for labeling a protein with this compound.
Signaling Pathway: Receptor Internalization
Fluorescently labeled proteins, such as antibodies or ligands, are instrumental in studying the dynamic process of receptor internalization, a key mechanism in cell signaling.
Caption: Simplified signaling pathway of ligand-induced receptor internalization.
References
ATTO 425 Maleimide: A Technical Guide for Advanced Labeling Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on ATTO 425 maleimide, a fluorescent probe belonging to the coumarin dye family. It is designed for covalent labeling of thiol groups in proteins, peptides, and other biomolecules. This document outlines its core physicochemical properties, provides detailed experimental protocols for its application, and presents logical workflows for its use in research and development.
Core Physicochemical and Spectroscopic Properties
ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.[1] These features make it a versatile tool for various fluorescence-based assays. The maleimide functional group allows for specific covalent attachment to sulfhydryl groups, such as those found in cysteine residues.[2]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 523.58 g/mol | [3] |
| 523.6 g/mol | [4] | |
| 524 g/mol | [2][5] | |
| Molecular Formula | C₂₈H₃₃N₃O₇ | [3][4] |
| Maximum Excitation (λabs) | 439 nm | [3] |
| Maximum Emission (λfl) | 485 nm | |
| 489 nm | [3] | |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 90% | |
| Fluorescence Lifetime (τfl) | 3.6 ns | |
| Correction Factor (CF₂₆₀) | 0.19 | |
| Correction Factor (CF₂₈₀) | 0.17 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in labeling applications.
General Procedure for Protein Labeling
This protocol is a general guideline for the covalent labeling of proteins with this compound.
1. Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[6] Recommended buffers include phosphate, Tris, or HEPES at concentrations of 10-100 mM.
-
The protein concentration should ideally be between 50-100 µM. At lower concentrations (below 2 mg/ml), labeling efficiency may decrease.[6][7]
-
Ensure the protein solution is free of any amine-containing substances.[7]
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Use a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.
2. Dye Preparation:
-
Immediately prior to use, prepare a 10-20 mM stock solution of this compound in an anhydrous, amine-free solvent such as DMSO or DMF.[5]
-
Protect the stock solution from light.
3. Labeling Reaction:
-
Add a 10-20 molar excess of the reactive dye solution to the protein solution dropwise while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
4. Reaction Quenching and Purification:
-
To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.
-
Separate the labeled protein conjugate from the unreacted dye using gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis at 4°C.
5. Storage:
-
Store the final conjugate under the same conditions as the unlabeled protein.[2] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[2]
-
For long-term storage, it is recommended to divide the conjugate into aliquots and store at -20°C.[2]
Workflow and Reaction Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows and reactions involved in using this compound.
Caption: General experimental workflow for protein labeling with this compound.
Caption: Reaction scheme for the conjugation of this compound to a protein thiol group.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C28H33N3O7 | CID 16213620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Solubility and Application of ATTO 425 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of ATTO 425 maleimide, a fluorescent probe widely used for labeling biomolecules. This document outlines its solubility in various common laboratory solvents, provides detailed experimental protocols for its use in protein conjugation, and presents a visual workflow for these procedures.
Core Properties of this compound
ATTO 425 is a fluorescent label with a coumarin structure, characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide functional group allows for its covalent attachment to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1]
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively published by manufacturers. However, based on technical data sheets and labeling protocols, a qualitative solubility profile and recommended concentrations for stock solutions have been compiled. This compound is soluble in polar aprotic solvents.[1]
| Solvent | Solubility | Recommended Stock Solution Concentration | Notes |
| Dimethylformamide (DMF) | Soluble[1] | 1-10 mM or 10 mg/mL[3][4] | Anhydrous and amine-free DMF should be used. Solutions should be prepared fresh before use.[1][5] |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | 1-10 mM or 10-20 mM[2][3] | Anhydrous and amine-free DMSO is recommended. DMSO is the most common choice for preparing stock solutions.[2] |
| Acetonitrile | Soluble[1] | Not specified | A polar aprotic solvent, suitable for dissolving the dye. |
| Water | Insoluble/Reactive | Not recommended | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders it non-reactive towards thiols.[2] |
| Alcohols (e.g., Ethanol, Methanol) | Insoluble/Reactive | Not recommended | OH-containing solvents should be avoided due to the reactivity of the maleimide group.[1] |
Note: Stock solutions of this compound in anhydrous DMSO or DMF are not stable over long periods and should be prepared fresh for immediate use.[3] If storage is necessary, it is recommended to store aliquots at -20°C, protected from light and moisture.[4]
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step in any labeling procedure is the correct preparation of the dye stock solution.
Methodology:
-
Equilibrate the vial containing the lyophilized this compound to room temperature before opening to prevent moisture condensation.[1]
-
Add the appropriate volume of anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., 1-10 mM or 10 mg/mL).[3][4]
-
Vortex the solution until the dye is completely dissolved.[4]
-
Protect the stock solution from light by wrapping the container in aluminum foil.[2]
-
Use the freshly prepared stock solution immediately for the labeling reaction.
Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins containing free sulfhydryl groups.
Methodology:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Common buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[2]
-
The optimal protein concentration is typically between 1-10 mg/mL.[4]
-
If the protein contains disulfide bonds, reduction is necessary to generate free thiol groups. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
If DTT is used, it must be removed by dialysis or gel filtration before adding the dye, as it will react with the maleimide. TCEP does not require removal.[2]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[2] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be protected from light.[2]
-
-
Stopping the Reaction (Optional):
-
To quench the reaction, an excess of a low molecular weight thiol, such as glutathione or β-mercaptoethanol, can be added to react with any unreacted maleimide.[2]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[2]
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key experimental workflow for protein labeling with this compound.
References
A Technical Guide to ATTO 425 Maleimide: Sourcing and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on ATTO 425 maleimide, a fluorescent probe with utility in a range of life science applications. Detailed herein are its technical specifications, a compilation of suppliers and purchasing options, and established experimental protocols for its use in labeling biomolecules. Furthermore, this guide presents visualizations of experimental workflows, including protein labeling and Förster Resonance Energy Transfer (FRET), to facilitate a deeper understanding of its practical applications.
Core Technical Specifications
ATTO 425 is a fluorescent label characterized by its coumarin-based structure. Key features that make it a valuable tool in research include its strong absorption, high fluorescence quantum yield, and significant Stokes shift, which minimizes spectral overlap and enhances signal detection. The maleimide reactive group specifically targets thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins and peptides, allowing for precise, site-specific labeling.[1][2]
A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~524 g/mol | [1] |
| Excitation Maximum (λex) | ~439 nm | [1] |
| Emission Maximum (λem) | ~485 nm | [1] |
| Molar Extinction Coefficient (εmax) | ~4.5 x 10⁴ M⁻¹ cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ηfl) | ~90% | [1] |
| Fluorescence Lifetime (τfl) | ~3.6 ns | [1] |
Supplier and Purchasing Options for this compound
For researchers looking to procure this compound, several reputable suppliers offer this reagent in various quantities. The following table summarizes the available purchasing options. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
| Supplier | Catalog Number | Available Quantities |
| ATTO-TEC | AD 425-41 / AD 425-45 | 1 mg, 5 mg |
| Sigma-Aldrich | 49349 | 1 mg |
| Leica Microsystems | AD 425-41 | 1 mg |
| Jena Bioscience | CLK-035-425 | 3 x 1 mg (Labeling Kit) |
| MedChemExpress | HY-D1137 | 1 mg, 5 mg |
| Santa Cruz Biotechnology | sc-515594 | 1 mg |
Key Experimental Protocols
The primary application of this compound is the covalent labeling of thiol groups on biomolecules. Below are detailed protocols for protein labeling and a description of its use in FRET-based assays.
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol provides a general procedure for the conjugation of this compound to proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Protein of interest containing at least one free cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column: Gel filtration column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed prior to adding the maleimide dye, typically by dialysis or using a desalting column, as it will compete for the dye. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Protect the solution from light.[3]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and dye-to-protein ratio may need to be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any excess maleimide.
-
-
Purification of the Labeled Protein:
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of ATTO 425 (~439 nm).
-
Application in Förster Resonance Energy Transfer (FRET)
ATTO 425 is often used as a donor fluorophore in FRET experiments due to its favorable spectral properties. FRET is a powerful technique for measuring distances on the nanometer scale, making it suitable for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[4][5][6]
In a typical FRET experiment involving this compound, the donor (ATTO 425) is covalently attached to one molecule or a specific site on a macromolecule, and an acceptor fluorophore with an excitation spectrum that overlaps with the emission spectrum of ATTO 425 is attached to a second molecule or a different site on the same macromolecule. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence emission and a quenching of the donor's fluorescence.[6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[6]
A recommended FRET pair for ATTO 425 is ATTO 520.[4]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the use of this compound.
Caption: Workflow for covalent labeling of proteins with this compound.
Caption: Principle of Förster Resonance Energy Transfer (FRET) using ATTO 425 as a donor.
Caption: Logical workflow for studying receptor-ligand binding using FRET with this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
safety data sheet (MSDS) for ATTO 425 maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ATTO 425 maleimide, a fluorescent probe from the coumarin dye family. It is designed for professionals in life sciences and drug development, offering comprehensive data, safety information, and detailed experimental protocols for its application in labeling biomolecules.
Core Properties and Safety Data
ATTO 425 is characterized by its high fluorescence quantum yield, significant Stokes shift, and robust photostability, making it an excellent choice for various bioanalytical applications, including high-sensitivity detection and single-molecule studies.[1][2][3] The maleimide reactive group specifically targets sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1][4]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Molecular Weight (MW) | 523.6 g/mol | [4][5] |
| Absorption Maximum (λabs) | 439 nm | [1][2] |
| Molar Absorptivity (εmax) | 4.5 x 104 M-1cm-1 | [1][2] |
| Emission Maximum (λfl) | 485 nm | [1][2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |
| Correction Factor (CF260) | 0.19 | [1][2] |
| Correction Factor (CF280) | 0.17 | [1][2] |
| Recommended Solvent | DMF, DMSO | [3][4] |
Safety and Handling
The following information is derived from the Material Safety Data Sheet (MSDS) for this compound.[5] It is imperative to treat this reagent as potentially hazardous and to adhere to standard laboratory safety practices.
| Category | Recommendation | Reference |
| Hazard Identification | The toxicological properties have not been fully investigated. Treat as potentially harmful. Avoid prolonged or repeated exposure. | [5] |
| First Aid Measures | Skin/Eye Contact: Wash the affected area with water for 15 minutes and seek medical advice. Inhalation: Move to fresh air and seek medical advice. Ingestion: Seek medical advice. | [5] |
| Handling | Wear appropriate personal protective equipment (gloves, protective clothing, eyewear). Wash thoroughly after handling. | [5] |
| Storage | Store at or below -20°C. Protect from light and moisture. Desiccation is recommended. | [5] |
| Accidental Release | Use appropriate protective equipment. Absorb the spill with a suitable material and dispose of it in accordance with local regulations. | [5] |
| Fire Fighting | Use a dry chemical powder or appropriate foam extinguisher. | [5] |
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a standard procedure for conjugating this compound to proteins containing accessible cysteine residues.
Materials:
-
Protein of interest (1-5 mg)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5.[1][4] Other suitable buffers include Tris or HEPES.[1]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent (optional): Glutathione or β-mercaptoethanol
-
Purification column: Sephadex G-25 or equivalent gel filtration column[4][6]
Methodology:
-
Protein Preparation:
-
Dissolve 1-5 mg of the protein in 1 mL of Reaction Buffer.[6] The optimal protein concentration is 2-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by dialysis or a spin filter before adding the dye, as it will react with the maleimide.[1][7] TCEP does not require removal.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
Purification:
-
Storage:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to the Maleimide-Thiol Reaction: Principles and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a fundamental tool in modern scientific research and a cornerstone of therapeutic innovation. Among the arsenal of bioconjugation techniques, the reaction between a maleimide and a thiol group stands out for its remarkable efficiency, high selectivity, and mild reaction conditions. This guide provides a comprehensive exploration of the core principles governing the maleimide-thiol reaction, offering a detailed examination of its mechanism, kinetics, and the critical parameters that influence its outcome. Furthermore, it delves into potential side reactions and mitigation strategies, presents detailed experimental protocols, and furnishes quantitative data to aid in the design and execution of robust and reproducible bioconjugation strategies.
The Core Principle: A Michael Addition Reaction
The fundamental chemistry underpinning the reaction between a maleimide and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiol group (specifically the thiolate anion, -S⁻) attacks one of the electrophilic carbon atoms of the carbon-carbon double bond within the maleimide ring.[1] This nucleophilic attack results in the formation of a stable, covalent thioether bond, yielding a thiosuccinimide product.[2] The high reactivity of the maleimide's double bond is attributed to the two adjacent electron-withdrawing carbonyl groups, which render it highly susceptible to nucleophilic attack.
This reaction is highly chemoselective for thiol groups, particularly within a specific pH range, making it an ideal method for the site-specific modification of cysteine residues in proteins and peptides.[1][2]
Figure 1: The Michael addition of a thiol to a maleimide.
Key Parameters Influencing the Reaction
The success, specificity, and efficiency of the maleimide-thiol conjugation are profoundly influenced by several key experimental parameters. Meticulous control of these factors is paramount to maximize the yield of the desired conjugate while minimizing the occurrence of unwanted side reactions.
pH: The Critical Determinant of Selectivity and Rate
The pH of the reaction buffer is arguably the most critical factor governing the maleimide-thiol reaction. The optimal pH range for this conjugation is between 6.5 and 7.5 .[2] Within this window, the following conditions are met:
-
Thiol Reactivity: A sufficient concentration of the nucleophilic thiolate anion is present to ensure an efficient reaction rate.
-
Amine Selectivity: The competing reaction with primary amines (such as the ε-amino group of lysine residues) is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
-
Maleimide Stability: The hydrolysis of the maleimide ring is kept to a minimum.
Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and thus slowing down the reaction rate. Conversely, at a pH above 7.5, the deprotonation of primary amines increases their nucleophilicity, leading to a loss of selectivity and an increased likelihood of reaction with the maleimide.[2] Additionally, the maleimide ring becomes more susceptible to hydrolysis at alkaline pH.
Temperature and Reaction Time
The maleimide-thiol reaction is typically conducted at either room temperature (20-25°C) or at 4°C. Reactions at room temperature generally proceed faster, often reaching completion within 1-2 hours. For more sensitive biomolecules that may be prone to degradation, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended.
Stoichiometry: Molar Ratio of Reactants
The molar ratio of maleimide to thiol can significantly impact the efficiency of the conjugation. To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often employed. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.
Quantitative Data for Experimental Design
The following tables summarize key quantitative data to provide a foundation for the rational design and optimization of maleimide-thiol conjugation experiments.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Second-Order Rate Constants for the Reaction of N-ethylmaleimide (NEM) with Various Thiols
| Thiol | pKa | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.0 |
| Cysteine | 8.3 | ~300 |
| Glutathione | 8.7 | ~600 |
| 2-Mercaptoethanol | 9.6 | ~150 |
Note: These are approximate values and can vary depending on the specific reaction conditions.
Table 3: Half-life of Hydrolysis for N-Substituted Maleimides at pH 7.4, 37°C
| Maleimide Derivative | Half-life (t₁/₂) |
| N-alkyl maleimide | ~27 hours |
| N-aryl maleimide | ~1.5 hours |
| N-fluorophenyl maleimide | ~0.7 hours |
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly specific, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis reaction opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[2]
Mitigation:
-
Maintain the reaction pH within the optimal range of 6.5-7.5.
-
Use freshly prepared aqueous solutions of maleimide-containing reagents.
-
For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.
Reaction with Amines
As previously mentioned, at pH values above 7.5, primary amines can compete with thiols for reaction with the maleimide.[2]
Mitigation:
-
Strictly control the reaction pH to remain within the 6.5-7.5 range to ensure high selectivity for thiols.
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed in the thiosuccinimide product can, under certain conditions, undergo a retro-Michael reaction.[2] This can lead to the dissociation of the conjugate and the potential for the maleimide to react with other available thiols, a phenomenon known as "payload migration" in the context of antibody-drug conjugates (ADCs).[2]
Mitigation:
-
After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed under controlled basic conditions (e.g., pH 9) to form a stable, ring-opened succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[2]
Thiazine Rearrangement
A significant side reaction can occur when the maleimide conjugation target is an N-terminal cysteine residue. The proximity of the N-terminal primary amine can lead to an intramolecular rearrangement of the initial thiosuccinimide adduct to form a stable six-membered thiazine ring. This rearrangement is more pronounced at a basic pH.[3]
Mitigation:
-
Perform the conjugation at a slightly acidic pH (e.g., pH 6.5) to minimize the rate of rearrangement.
-
If possible, avoid using N-terminal cysteines for conjugation when a homogeneous product is critical.
Figure 2: Overview of the main maleimide-thiol reaction and potential side reactions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the maleimide-thiol reaction.
General Protocol for Protein Labeling with a Maleimide-Functionalized Dye
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide-functionalized dye (e.g., CF™ Dye Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If reduction of disulfide bonds is required, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
-
Maleimide Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted maleimide, add a small molecule thiol such as 2-mercaptoethanol or L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization:
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the conjugate using techniques such as MALDI-TOF or ESI-MS.
Figure 3: General experimental workflow for protein labeling with a maleimide reagent.
Protocol for Monitoring the Conjugation Reaction by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring the progress of a conjugation reaction and assessing the purity of the final product.
Materials:
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture and dilute it in Mobile Phase A.
-
HPLC Analysis: Inject the prepared sample onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein and the specific absorbance maximum for the maleimide-containing molecule).
-
Analysis: The unconjugated protein, the unreacted maleimide reagent, and the final conjugate will have distinct retention times, allowing for their separation and quantification. By comparing the peak areas over time, the progress of the reaction can be monitored.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
The maleimide-thiol reaction has become a pivotal technology in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. The antibody serves to selectively deliver the drug to cancer cells that express a specific target antigen, thereby minimizing off-target toxicity.
The maleimide-thiol ligation is frequently used to attach the cytotoxic payload to the antibody via the cysteine residues in the antibody's hinge region. A thorough understanding and control of the maleimide-thiol chemistry are crucial for the development of homogeneous, stable, and efficacious ADCs.
Figure 4: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Conclusion
The maleimide-thiol reaction is a robust and versatile tool for the covalent modification of biomolecules. Its high selectivity, efficiency, and mild reaction conditions have established it as a go-to method in bioconjugation, with profound implications for basic research and the development of novel therapeutics. A comprehensive understanding of the reaction's underlying principles, the critical parameters that govern its outcome, and the potential for side reactions is essential for its successful application. By leveraging the information and protocols presented in this guide, researchers and drug development professionals can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.
References
Methodological & Application
Application Notes and Protocols for ATTO 425 Maleimide Protein Labeling in Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various biomolecules such as proteins, DNA, and RNA in the life sciences.[1] Its key characteristics include strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. The dye can be efficiently excited between 405 and 455 nm. The maleimide derivative of ATTO 425 is particularly well-suited for selectively labeling thiol groups (sulfhydryl groups), most commonly found in the cysteine residues of proteins.[1][2][3] This thiol-selective reaction is more specific than amine labeling (e.g., with NHS-esters), as cysteines are generally less abundant than lysines in proteins.[4] This specificity is advantageous for investigating protein structure, function, and interactions, especially when targeting cysteines within catalytic or binding sites.[4]
This document provides a detailed protocol for labeling proteins with ATTO 425 maleimide and preparing them for fluorescence microscopy applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the recommended parameters for protein labeling.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (MW) | 524 g/mol | [1] |
| Absorption Maximum (λabs) | 439 nm | |
| Extinction Coefficient (εmax) | 4.5 x 10^4 M-1 cm-1 | |
| Emission Maximum (λfl) | 485 nm | |
| Fluorescence Quantum Yield (ηfl) | 90% | |
| Fluorescence Lifetime (τfl) | 3.6 ns | |
| Correction Factor at 260 nm (CF260) | 0.19 | |
| Correction Factor at 280 nm (CF280) | 0.17 | [2] |
Table 2: Recommended Reaction Conditions for this compound Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL (optimal 10 mg/mL) | Labeling efficiency may decrease at lower concentrations.[4] |
| Reaction Buffer | Phosphate, Tris, HEPES, PBS | Must be free of amine-containing substances.[1][5] |
| Reaction pH | 7.0 - 7.5 | Optimal for thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][4][5] |
| Reducing Agent (Optional) | TCEP or DTT | TCEP is often preferred as it does not need to be removed before adding the maleimide.[6] |
| Molar Excess of Reducing Agent | 10-fold molar excess over protein | To reduce disulfide bonds if necessary.[1][4] |
| This compound Stock Solution | 10 - 20 mM in anhydrous DMSO or DMF | Prepare immediately before use.[1] |
| Molar Excess of Dye | 10 - 20 fold over protein | This should be optimized for the specific protein.[6] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect the reaction from light.[1] |
| Quenching Agent (Optional) | Glutathione, 2-mercaptoethanol, or cysteine | To consume excess unreacted maleimide.[1][4] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[1][4] The recommended protein concentration is between 2-10 mg/mL.[4]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[1][6] If DTT (dithiothreitol) is used, it must be removed before adding the dye, for example, by using a desalting column.[6]
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[1] Protect the stock solution from light.
-
Protein Labeling Reaction
-
While stirring, add the prepared this compound stock solution dropwise to the protein solution. A 10-20 molar excess of the dye over the protein is a common starting point, but this may require optimization.[1][6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Ensure the reaction is protected from light by wrapping the container in aluminum foil or using an amber tube.[1][4]
-
(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or 2-mercaptoethanol to consume any excess maleimide.[1][4] Incubate for an additional 15-30 minutes.[4]
Purification of the Labeled Protein
-
It is crucial to remove the unreacted dye from the labeled protein.[4] This is typically achieved through size-exclusion chromatography, such as a Sephadex G-25 column.[3]
-
Equilibrate the column with your buffer of choice (e.g., PBS).[5]
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled protein.[5] A slower-moving band corresponds to the free, hydrolyzed dye.[5]
-
Collect the fractions containing the labeled protein.
-
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.[7]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_prot) and at the absorption maximum of ATTO 425 (439 nm, A_dye).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
c(dye) = A_dye / ε_dye (where ε_dye for ATTO 425 is 45,000 M-1 cm-1)
-
-
Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's absorbance at this wavelength:
-
A_prot_corr = A_prot - (A_dye × CF280) (where CF280 for ATTO 425 is 0.17)[1]
-
-
Calculate the protein concentration:
-
c(protein) = A_prot_corr / ε_prot (where ε_prot is the molar extinction coefficient of your specific protein at 280 nm)
-
-
Calculate the DOL:
-
DOL = c(dye) / c(protein)
-
Storage of the Labeled Protein
-
Store the labeled protein under the same conditions as the unlabeled protein.[5]
-
For short-term storage, 4°C is suitable. For long-term storage, it is recommended to divide the conjugate into aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] Protect the stored conjugate from light.[4][7]
Diagrams
Caption: Experimental workflow for this compound protein labeling.
Caption: Reaction of this compound with a protein's thiol group.
References
Application Notes and Protocols: Cysteine-Specific Labeling with ATTO 425 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the selective labeling of cysteine residues in proteins and other biomolecules using ATTO 425 maleimide. ATTO 425 is a fluorescent dye with a coumarin structure, characterized by its strong absorption, high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3] The maleimide functional group allows for specific covalent attachment to the thiol group of cysteine residues, forming a stable thioether bond.[4][5] This protocol is designed to be a starting point for developing optimized labeling strategies for specific applications in research and drug development.
Data Presentation
The optical and physical properties of ATTO 425 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight (MW) | 524 g/mol | [1][4] |
| Absorbance Maximum (λabs) | 439 nm | [1][2][4] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2][4] |
| Fluorescence Emission Maximum (λfl) | 485 nm | [1][2][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |
| Correction Factor (CF260) | 0.19 | [1][4] |
| Correction Factor (CF280) | 0.17 | [1][4] |
| Recommended Solvent for Stock | DMF or DMSO | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction and the general experimental workflow for cysteine labeling.
Caption: Chemical reaction of this compound with a cysteine residue.
Caption: Experimental workflow for cysteine labeling with this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling proteins with this compound.
Materials and Reagents
-
Protein of interest with at least one cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5.[4] Other suitable buffers include Tris or HEPES.[1] The buffer should be degassed to prevent re-oxidation of thiols.[6][7]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][8]
-
Quenching Reagent (optional): Glutathione, β-mercaptoethanol, or other small molecule thiols.[1]
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][4]
Protocol
1. Protein Preparation and Reduction of Disulfide Bonds
a. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][7]
b. If the protein contains disulfide bonds that need to be labeled, reduction is necessary.
- Using TCEP (recommended): Add a 10-fold molar excess of TCEP to the protein solution.[1] Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[6]
- Using DTT: Add a 10-fold molar excess of DTT and incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide dye, as it will compete for the dye.[7][9] Removal can be achieved by dialysis or using a desalting column.[1][5]
2. Preparation of this compound Stock Solution
a. Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[3][5][7]
b. Protect the stock solution from light by wrapping the container in aluminum foil.[5]
3. Labeling Reaction
a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring.
b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][5] The reaction should be performed in the dark to prevent photobleaching of the dye.[1] The optimal reaction time may need to be determined empirically for each specific protein.
4. Quenching the Reaction (Optional but Recommended)
a. To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol can be added.[1] Add an excess of a quenching reagent like glutathione or β-mercaptoethanol.
b. Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Labeled Protein
a. Separate the labeled protein from unreacted dye and quenching reagents. This is a critical step to reduce background fluorescence.
b. Gel Filtration Chromatography: This is the most common method. Use a column such as Sephadex G-25, pre-equilibrated with the desired storage buffer.[1][4] The first colored band to elute is typically the labeled protein conjugate.[10]
c. Dialysis: Dialyze the reaction mixture extensively against a suitable buffer at 4°C.[1]
6. Characterization and Storage of the Conjugate
a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 439 nm (for ATTO 425).
b. Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[4] For long-term storage, it is recommended to add a preservative like sodium azide (if compatible with downstream applications), aliquot the conjugate, and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing reducing agent concentration and incubation time. Use fresh reducing agents. |
| Re-oxidation of thiols after reduction. | Use degassed buffers and perform the reaction under an inert atmosphere if necessary.[6][7] | |
| Hydrolysis of the maleimide. | Prepare the maleimide stock solution immediately before use. Ensure the pH of the reaction buffer is not above 7.5, as maleimide hydrolysis increases at higher pH.[1][11] | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., amines). | Maintain the reaction pH between 6.5 and 7.5 to favor reaction with thiols.[8] At pH > 7.5, reactivity with amines increases.[8] |
| Precipitation of Protein | High concentration of organic solvent from the dye stock. | Add the dye stock solution slowly while stirring. Keep the final concentration of the organic solvent as low as possible. |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification step. For very hydrophilic dyes, a longer gel filtration column may be necessary.[4] Repeat the purification step if needed.[11] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: ATTO 425 Maleimide for Single-Molecule Detection Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family of dyes.[1][2][3][4][5] Its maleimide derivative is a thiol-reactive probe that is well-suited for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as those from cysteine residues.[1][2] Key characteristics of ATTO 425 include a strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it an excellent candidate for high-sensitivity detection applications, including single-molecule spectroscopy and Förster Resonance Energy Transfer (FRET).[1][2][3][4][5] This document provides detailed application notes and protocols for the use of ATTO 425 maleimide in single-molecule detection experiments.
Photophysical Properties
The photophysical properties of ATTO 425 make it a versatile fluorescent probe for single-molecule studies. It can be efficiently excited by common laser lines in the violet-blue region of the spectrum (405 nm - 455 nm).[1][3][4][5]
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 439 nm | [1][2][5] |
| Molar Extinction Coefficient (ε_max_) | 4.5 x 10⁴ M⁻¹cm⁻¹ | [1][2][5] |
| Maximum Emission (λ_fl_) | 485 nm | [1][2][5] |
| Fluorescence Quantum Yield (η_fl_) | 90% | [1][2][5] |
| Fluorescence Lifetime (τ_fl_) | 3.6 ns | [1][2][5] |
| Molecular Weight (MW) | 524 g/mol | [1][2] |
| Net Charge | -1 | [1] |
| Correction Factor (CF₂₆₀) | 0.19 | [1][2] |
| Correction Factor (CF₂₈₀) | 0.17 | [1][2] |
Experimental Protocols
This protocol outlines the general procedure for labeling proteins with this compound. The maleimide group specifically reacts with thiol groups of cysteine residues to form a stable thioether bond.
Materials:
-
This compound
-
Protein of interest with at least one free cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1] Avoid buffers containing amines like Tris if targeting amines is not desired.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
-
Quenching reagent: Glutathione or β-mercaptoethanol.
-
Purification column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][6][7]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[2][6]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (approximately 1-5 mg/mL).[1][6]
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP.[1] If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
(Optional) Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in excess to quench any unreacted maleimide.[1]
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 439 nm (for ATTO 425).
-
This protocol provides a general workflow for a single-molecule FRET experiment using a protein labeled with ATTO 425 as a donor and a suitable acceptor dye.
Materials:
-
ATTO 425-labeled protein (Donor)
-
Acceptor-labeled biomolecule
-
Single-molecule fluorescence microscope (e.g., confocal or Total Internal Reflection Fluorescence (TIRF) microscope).[8]
-
Surface passivated coverslips
-
Immobilization strategy (e.g., biotin-streptavidin)
-
Imaging buffer (may include an oxygen scavenging system to improve photostability)
Procedure:
-
Sample Preparation:
-
Immobilize the labeled biomolecules on a passivated glass coverslip at a low density to ensure individual molecules can be resolved.
-
-
Microscope Setup:
-
Align the excitation laser (e.g., 440 nm) on the sample.
-
Configure the detection channels for the donor (ATTO 425) and acceptor emission wavelengths.
-
-
Data Acquisition:
-
Record the fluorescence intensity time traces from individual molecules in both the donor and acceptor channels.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each molecule over time.
-
Analyze the FRET distributions and dynamics to infer conformational changes or binding events.
-
Signaling Pathways and Experimental Workflows
Caption: Reaction of this compound with a protein thiol group.
Caption: Workflow for a single-molecule FRET experiment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. The potential of fluorogenicity for single molecule FRET and DyeCycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ATTO 425 Maleimide in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes.[1][2][] This technique has broad applications in research, diagnostics, and drug development. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH assays. ATTO dyes are a class of patented fluorescent markers known for their strong absorption, high photostability, and high fluorescence quantum yield, making them excellent candidates for demanding applications like FISH.[4]
This document provides detailed application notes and protocols for the use of ATTO 425 maleimide in FISH. ATTO 425 is a coumarin-based dye that fluoresces in the blue region of the visible spectrum.[5][6] Its maleimide derivative is specifically designed for the covalent labeling of thiol-containing molecules, such as thiol-modified oligonucleotides used as FISH probes.[7][8][9]
Key Features of ATTO 425
ATTO 425 offers several advantages for FISH applications:
-
High Fluorescence Quantum Yield: A high quantum yield of 90% ensures bright signals and high sensitivity.[6][7][10]
-
Large Stokes Shift: A significant separation between the absorption and emission maxima (439 nm and 485 nm, respectively) minimizes self-quenching and simplifies fluorescence detection.[5][6][7][10]
-
Good Photostability: ATTO 425 exhibits good resistance to photobleaching, allowing for longer exposure times and more robust imaging.[6][7]
-
Moderate Hydrophilicity: This property helps to reduce non-specific binding of the probe to cellular components.[5][7][10]
-
Specific Labeling Chemistry: The maleimide group provides a highly selective method for labeling thiol-modified oligonucleotides.[7][8][9]
Data Presentation
Table 1: Spectroscopic and Physical Properties of ATTO 425
| Property | Value | Reference |
| Excitation Maximum (λabs) | 439 nm | [6][7][10] |
| Emission Maximum (λfl) | 485 nm | [6][7] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [6][7] |
| Fluorescence Quantum Yield (ηfl) | 90% | [6][7][10] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [7][10] |
| Molecular Weight (MW) | 524 g/mol | [7] |
| Stokes Shift | 46 nm | [5] |
Table 2: Recommended Filter Sets for ATTO 425 Visualization
| Filter Set Component | Wavelength Range |
| Excitation Filter | 430/20 nm |
| Dichroic Mirror | 455 nm |
| Emission Filter | 480/40 nm |
Note: Optimal filter sets may vary depending on the specific microscope and imaging system.
Experimental Protocols
Protocol 1: Labeling of Thiol-Modified Oligonucleotide Probes with this compound
This protocol describes the covalent attachment of this compound to a thiol-modified oligonucleotide probe.
Materials:
-
Thiol-modified oligonucleotide probe (with a 3' or 5' thiol modifier)
-
This compound (dissolved in anhydrous DMSO at 10 mg/mL)
-
1 M Sodium phosphate buffer (pH 7.0)
-
Nuclease-free water
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer or NanoDrop
Procedure:
-
Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in 100 µL of 100 mM sodium phosphate buffer (pH 7.0).
-
Reduction of Disulfide Bonds (Optional but Recommended): If the oligonucleotide has formed disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Remove the reducing agent by ethanol precipitation or using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification of the Labeled Probe: Separate the labeled oligonucleotide from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or via ethanol precipitation.
-
Quantification and Quality Control:
-
Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 439 nm (for ATTO 425).
-
Calculate the concentration of the oligonucleotide and the dye.
-
Determine the degree of labeling (DOL), which is the molar ratio of the dye to the oligonucleotide. An optimal DOL for FISH probes is typically between 1 and 3.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) using an ATTO 425-Labeled Probe
This protocol provides a general workflow for performing FISH on adherent cells.
Materials:
-
ATTO 425-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Pre-hybridization: Wash the cells twice with 2x SSC.
-
Hybridization:
-
Dilute the ATTO 425-labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).
-
Denature the probe and cellular DNA by heating the coverslips with the hybridization mixture at 75°C for 5-10 minutes.
-
Incubate the coverslips in a humidified chamber at 37°C overnight for hybridization.
-
-
Washing:
-
Wash the coverslips three times for 5 minutes each in 2x SSC at 42°C.
-
Wash once for 5 minutes in 0.1x SSC at 42°C.
-
Wash once for 5 minutes in 2x SSC at room temperature.
-
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.
-
Mounting: Wash the coverslips briefly in PBS and then mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for ATTO 425 and DAPI.
Visualizations
Caption: Experimental workflow for FISH using this compound.
Caption: Detection of a specific mRNA transcript using an ATTO 425-labeled FISH probe.
References
- 1. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 2. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
ATTO 425 Maleimide: Application Notes and Protocols for Antibody and Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family, characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Its maleimide derivative is a thiol-reactive probe that enables the covalent labeling of biomolecules such as antibodies and peptides at cysteine residues. This process, known as bioconjugation, is fundamental in various life science applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3][4]
The conjugation chemistry relies on the highly selective Michael addition reaction between the maleimide group of the dye and the sulfhydryl (thiol) group of a cysteine residue within the protein or peptide.[5][6] This reaction is efficient and proceeds under mild physiological conditions, typically at a pH range of 6.5 to 7.5, forming a stable thioether bond.[7][8] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6][8]
These application notes provide detailed protocols for the conjugation of ATTO 425 maleimide to antibodies and peptides, along with guidelines for purification and characterization of the resulting fluorescently labeled biomolecules.
Properties of this compound
Proper characterization of the fluorescent label is crucial for accurate quantification of the final conjugate. The key spectral and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 523.6 g/mol | [9][10] |
| Excitation Maximum (λabs) | 439 nm | [1][2] |
| Emission Maximum (λfl) | 485 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 45,000 M⁻¹cm⁻¹ | [2][11] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |
| Correction Factor (CF₂₈₀) | 0.17 | [1][11] |
| Recommended Solvents | Anhydrous DMSO or DMF | [1][12] |
Experimental Protocols
General Considerations
-
pH Control: Maintaining the reaction pH between 6.5 and 7.5 is critical for selective thiol-maleimide conjugation and to prevent hydrolysis of the maleimide group, which occurs at higher pH values.[1][6]
-
Buffer Selection: Use buffers that do not contain thiols, such as PBS, HEPES, or Tris.[1][12] If the protein is in a buffer containing free amines like Tris or glycine, it should be dialyzed against PBS.[13] All buffers should be degassed to prevent the re-oxidation of reduced disulfide bonds.[14]
-
Thiol Availability: For successful conjugation, free sulfhydryl groups must be available. If the cysteine residues in your protein are involved in disulfide bonds, they must be reduced prior to conjugation.[12]
-
Purity of Biomolecules: Antibodies or peptides that are impure or stabilized with proteins like BSA or gelatin will not be labeled efficiently.[13]
Protocol for Antibody Conjugation with this compound
This protocol is optimized for labeling 1 mg of an antibody.
Materials:
-
Antibody (at least 2 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) - if required
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Reagent: 2-Mercaptoethanol or Cysteine
-
Purification Column: Sephadex G-25 or equivalent gel filtration column
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[13] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[13]
-
If the antibody contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[14] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete in the reaction.[14][15] TCEP does not require removal.[14]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.[1] It is recommended to try different molar ratios to determine the optimal degree of labeling for your specific antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1] Gentle mixing during incubation is recommended.[14]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a small molecule thiol like 2-mercaptoethanol or cysteine to a final concentration of 1-5 mM to react with any excess this compound.[14]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and quenching reagent using a Sephadex G-25 gel filtration column pre-equilibrated with PBS.[1][13]
-
Load the reaction mixture onto the column and elute with PBS. The first colored fraction to elute will be the antibody-dye conjugate.[14]
-
Collect the fractions and monitor the absorbance at 280 nm and 439 nm. Pool the fractions containing the labeled antibody.
-
Protocol for Peptide Conjugation with this compound
This protocol is a general guideline and may require optimization based on the specific peptide.
Materials:
-
Thiol-containing peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Quenching Reagent: 2-Mercaptoethanol or Cysteine
-
Purification System: HPLC or gel filtration
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in degassed Reaction Buffer. The concentration will depend on the solubility of the peptide.
-
If the peptide has an N-terminal cysteine, be aware of the potential for a side reaction leading to thiazine rearrangement, which can complicate purification.[5]
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent such as 2-mercaptoethanol to consume any unreacted maleimide.[14]
-
-
Purification of the Conjugate:
-
Purify the labeled peptide using reverse-phase HPLC or an appropriate gel filtration column to separate the conjugate from unreacted peptide and dye.
-
Characterization of the Conjugate
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 439 nm (A₄₃₉).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. The dye's contribution must be subtracted using the correction factor.
-
Protein Concentration (M) = [A₂₈₀ - (A₄₃₉ × CF₂₈₀)] / ε_protein
-
-
Calculate Dye Concentration:
-
Calculate DOL:
Storage and Stability
-
This compound: Store the solid dye at -20°C, protected from light and moisture. Freshly prepare solutions in anhydrous DMSO or DMF before each use.[3]
-
Labeled Conjugates: For short-term storage (up to a week), store the conjugate at 4°C in the dark. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17] The stability of the conjugate is crucial for reproducible experimental results.[18]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Suboptimal pH: pH is too low, reducing the reactivity of the thiol group. | Ensure the reaction buffer pH is between 6.5 and 7.5.[14] |
| Thiol Oxidation: Free thiols have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds with TCEP or DTT prior to conjugation. Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation.[14] | |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to moisture or high pH. | Use anhydrous solvents to prepare the dye stock solution and use it immediately. Maintain the reaction pH below 7.5.[14] | |
| Incorrect Stoichiometry: Molar ratio of dye to protein is too low. | Increase the molar excess of this compound. A 10-20 fold excess is a good starting point.[1][14] | |
| Precipitation of Conjugate | Hydrophobicity of the Dye: High DOL can lead to aggregation and precipitation. | Optimize the DOL to a lower ratio. Ensure the final conjugate is in a suitable storage buffer. |
| Loss of Biological Activity | Over-labeling: Dye molecules are attached to or near the antigen-binding site, causing steric hindrance. | Reduce the molar excess of the dye during conjugation to achieve a lower DOL.[16] |
| Denaturation: Harsh reaction or purification conditions. | Perform conjugation and purification at 4°C. Ensure the buffer conditions are appropriate for the protein's stability. |
Visualizations
Caption: Thiol-Maleimide Conjugation Mechanism.
Caption: Experimental Workflow for Conjugation.
Caption: Troubleshooting Low Conjugation Yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. This compound | C28H33N3O7 | CID 16213620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATTO 425 Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the successful conjugation of ATTO 425 maleimide to thiol-containing molecules, such as proteins and peptides. Adherence to these recommendations will ensure high-efficiency labeling for downstream applications in fluorescence microscopy, single-molecule detection, and other bioanalytical techniques.
Introduction to this compound
ATTO 425 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4][5] It is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4][5] These properties make it an excellent choice for applications requiring sensitive detection. The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1][2]
Key Reaction Parameters: Buffer and pH
The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction buffer and pH.
Optimal pH Range: The recommended pH for the reaction is between 7.0 and 7.5 .[1][6][7][8] Within this range, the thiol groups are sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide.[1][6][7][8] At the same time, the competing hydrolysis of the maleimide group is minimized.[1] Above pH 8.0, the rate of maleimide hydrolysis increases significantly, leading to a non-reactive maleamic acid and reduced labeling efficiency.[1][8] At a pH below 6.5, the reaction rate with thiols is significantly slower.
Recommended Buffers: Several common biological buffers are suitable for this reaction, provided they do not contain primary or secondary amines, or thiols.[9][10][11]
Table 1: Recommended Buffer Conditions for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 7.5 | Optimal for selective thiol conjugation and minimal maleimide hydrolysis.[1][6][7][8] |
| Buffers | Phosphate, HEPES, Tris | Must be free of extraneous thiols (e.g., DTT) and amines.[1][9][10] |
| Buffer Concentration | 10 - 100 mM | A common range that provides adequate buffering capacity.[1][10] |
Quantitative Data for ATTO 425
The optical properties of ATTO 425 are crucial for experimental design and data analysis.
Table 2: Optical and Physical Properties of ATTO 425
| Property | Value |
| Molecular Weight (MW) | 524 g/mol [1][2][7] |
| Absorption Maximum (λabs) | 439 nm[1][2][7] |
| Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹[1][7] |
| Emission Maximum (λfl) | 485 nm[1][2][7] |
| Fluorescence Quantum Yield (ηfl) | 90%[1][2] |
| Fluorescence Lifetime (τfl) | 3.6 ns[1][2] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.17[1][7] |
| Correction Factor at 260 nm (CF₂₆₀) | 0.19[1][7] |
Experimental Protocols
This section provides a detailed step-by-step protocol for labeling a protein with this compound.
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in a suitable amine-free and thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[1][10] The recommended protein concentration is 1-10 mg/mL.[8][11]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][12] Incubate for 20-60 minutes at room temperature.
-
If DTT was used for reduction, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][12] TCEP does not need to be removed.[12]
-
Degas the buffer to prevent re-oxidation of thiols to disulfide bonds.[11][12]
-
-
This compound Stock Solution:
Labeling Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1][10][12] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][10] The reaction should be carried out in the dark.[1][10]
-
(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to quench any unreacted maleimide.[1]
Purification of the Conjugate
It is crucial to remove any unreacted dye from the labeled protein.
-
The most common method for purification is gel filtration chromatography using a Sephadex G-25 column or an equivalent matrix.[1][6][7]
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).[6][7]
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Alternatively, extensive dialysis at 4°C can be used for purification.[1]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 425 (A₄₃₉).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] = A₄₃₉ / ε₄₃₉
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
A₂₈₀_corrected = A₂₈₀ - (A₄₃₉ * CF₂₈₀)
-
-
Calculate the protein concentration:
-
[Protein] = A₂₈₀_corrected / ε₂₈₀ (where ε₂₈₀ is the molar extinction coefficient of the protein)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Storage of Conjugates
-
Store the purified conjugate under the same conditions as the unlabeled protein.
-
For short-term storage (up to a week), keep at 2-8°C in the dark.[10]
-
For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7][10]
-
A preservative such as sodium azide (0.01-0.03%) can be added to prevent microbial growth.[7][10]
Visualized Workflows and Reactions
This compound Labeling Workflow
Caption: Workflow for labeling proteins with this compound.
Thiol-Maleimide Conjugation Chemistry
Caption: Chemical reaction of a thiol group with a maleimide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
Application Note: Calculating the Degree of Labeling for ATTO 425 Maleimide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise determination of the degree of labeling (DOL), or the molar ratio of dye to protein, is critical for the characterization and application of fluorescently labeled proteins.[1][2][3] An optimal DOL is crucial for achieving the desired fluorescence signal without compromising the biological activity of the protein due to over-labeling, which can lead to fluorescence quenching and altered protein function.[4] Conversely, under-labeling can result in a low signal-to-noise ratio.[1] This application note provides a detailed protocol for labeling proteins with ATTO 425 maleimide and a step-by-step guide to accurately calculate the DOL using UV-Vis spectrophotometry.
ATTO 425 is a hydrophilic coumarin-based fluorescent dye with strong absorption, high fluorescence quantum yield, and good photostability. The maleimide reactive group specifically targets free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins, to form a stable thioether bond. This specific reaction allows for controlled and site-directed labeling of proteins.
Principle of DOL Calculation
The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance wavelength of the specific dye (λmax).[1] For ATTO 425, the λmax is 439 nm. Since the dye also absorbs light at 280 nm, a correction factor (CF280) is required to determine the true absorbance of the protein. The DOL is then calculated as the molar ratio of the dye to the protein.
Experimental Protocols
Materials
-
Protein with free thiol groups (e.g., IgG)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Other buffers like HEPES or Tris can be used, provided they do not contain thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol.
-
Purification column: Sephadex G-25 or equivalent gel filtration column.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protein Preparation
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the reactive sites. TCEP does not need to be removed.
This compound Stock Solution Preparation
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Protect the stock solution from light.
Labeling Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) To stop the reaction, add a low molecular weight thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide.
Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with the reaction buffer.
-
Apply the reaction mixture to the column and elute with the reaction buffer.
-
The first colored fraction to elute will be the protein-dye conjugate. The second, slower-moving colored band will be the free dye. Collect the conjugate fraction.
Data Presentation: Spectroscopic Properties
The following table summarizes the necessary spectroscopic constants for the DOL calculation.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of ATTO 425 at 439 nm | ε_dye_ | 45,000 M⁻¹cm⁻¹ | |
| Correction Factor of ATTO 425 at 280 nm | CF₂₈₀ | 0.17 | |
| Molar Extinction Coefficient of IgG at 280 nm | ε_protein_ | 210,000 M⁻¹cm⁻¹ |
Calculating the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 439 nm (A_max_) using a 1 cm path length quartz cuvette.
-
If the absorbance is too high (typically > 2.0), dilute the sample with the reaction buffer and record the dilution factor.[4]
-
-
Calculate Protein Concentration:
-
First, correct the absorbance at 280 nm for the contribution of the dye: A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Then, calculate the molar concentration of the protein using the Beer-Lambert law (A = εcl): Protein Concentration (M) = A_protein_ / ε_protein_
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_max_ / ε_dye_
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration
This can be combined into a single formula: DOL = (A_max_ × ε_protein_) / ((A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_)
-
Example Calculation
Assuming the following absorbance values were measured for a purified ATTO 425-IgG conjugate:
-
A₂₈₀ = 1.5
-
A_max_ (at 439 nm) = 0.6
-
Corrected Protein Absorbance:
-
A_protein_ = 1.5 - (0.6 × 0.17) = 1.5 - 0.102 = 1.398
-
-
Protein Concentration:
-
Protein Concentration = 1.398 / 210,000 M⁻¹cm⁻¹ = 6.66 × 10⁻⁶ M
-
-
Dye Concentration:
-
Dye Concentration = 0.6 / 45,000 M⁻¹cm⁻¹ = 1.33 × 10⁻⁵ M
-
-
Degree of Labeling:
-
DOL = (1.33 × 10⁻⁵ M) / (6.66 × 10⁻⁶ M) ≈ 2.0
-
This indicates that, on average, there are two molecules of ATTO 425 for every one molecule of IgG.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for labeling and calculating the DOL of this compound conjugates.
Thiol-Maleimide Reaction Signaling Pathway
Caption: Reaction scheme of a protein thiol with this compound.
References
- 1. Solved Calculate the molar extinction coefficient of | Chegg.com [chegg.com]
- 2. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 3. Extinction Coefficient Determination of Proteins [biosyn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Purification of Proteins Labeled with ATTO 425 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various biomolecules, including proteins, DNA, and RNA.[1][2] Key characteristics of ATTO 425 include strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited between 405 and 455 nm.[1][3] The maleimide functional group specifically reacts with thiol (sulfhydryl) groups, primarily found on cysteine residues within proteins, to form a stable thioether bond.[5][6] This targeted labeling is highly selective at a pH range of 7.0-7.5, where thiol groups are sufficiently nucleophilic, while other potential reactive groups like amines remain largely protonated and unreactive.[1][5][7]
Following the labeling reaction, it is crucial to remove any unreacted or hydrolyzed ATTO 425 maleimide to ensure that downstream applications are not affected by the presence of free dye.[5][6] This application note provides a detailed protocol for the purification of proteins labeled with this compound, with a focus on size exclusion chromatography.
Physicochemical Properties and Labeling Characteristics of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight (MW) | 524 g/mol | [1][2][6] |
| Maximum Absorption (λabs) | 439 nm | [1][2][3][6] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][3][6] |
| Maximum Fluorescence (λfl) | 485 nm | [1][2][3][6] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][3] |
| Correction Factor (CF260) | 0.19 | [1][6] |
| Correction Factor (CF280) | 0.17 | [1][6] |
| Recommended Labeling pH | 7.0 - 7.5 | [1][5][7] |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the steps for the covalent labeling of a protein with this compound.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water) or other suitable buffer at pH 7.0-7.5 (e.g., HEPES, Tris).[1][5][6]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][5][6]
-
Quenching reagent (optional): Glutathione or β-mercaptoethanol.[1][7]
-
Reaction tubes
-
Shaker/rocker
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5][7] Optimal labeling efficiency is often achieved at higher protein concentrations (≥ 2 mg/mL).[7]
-
Ensure the protein solution is free of any thiol-containing substances from previous purification steps.
-
(Optional) If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1][5][6]
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10-20 molar excess of the this compound stock solution to the protein solution.[1] For proteins with a single cysteine, a 1.3-fold molar excess of the dye may be sufficient.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][6][7] Gentle shaking or rocking during incubation is recommended.
-
-
Quenching the Reaction (Optional):
Purification of ATTO 425-Labeled Protein
This protocol describes the removal of unreacted dye and other small molecules from the labeled protein using size exclusion chromatography.
Materials:
-
Labeled protein solution from the previous step
-
Size exclusion chromatography column (e.g., Sephadex G-25).[1][5][6] A column with a diameter of 1-2 cm and a length of 10-30 cm is generally suitable.[5][6]
-
Elution Buffer: PBS, pH 7.4, or another buffer appropriate for the protein.
-
Fraction collection tubes
Protocol:
-
Column Equilibration:
-
Equilibrate the size exclusion chromatography column with at least two column volumes of the elution buffer.
-
-
Sample Loading:
-
Carefully load the entire volume of the labeling reaction mixture onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the elution buffer.
-
The labeled protein, being larger, will travel through the column faster and elute first. The smaller, unreacted dye molecules will be retained longer and elute later.
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).
-
Visually inspect the fractions. The first colored fractions to elute will contain the purified, labeled protein. The later colored fractions will contain the free dye.
-
-
Analysis and Storage:
-
Identify the protein-containing fractions by measuring the absorbance at 280 nm (for the protein) and 439 nm (for the ATTO 425 dye).
-
Pool the fractions containing the purified labeled protein.
-
The degree of labeling (DOL) can be calculated using the absorbance values and the extinction coefficients of the protein and the dye.
-
Store the purified labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Protect the conjugate from light.[6][7]
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Reaction of this compound with a protein's cysteine residue.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 4. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. jenabioscience.com [jenabioscience.com]
ATTO 425 Maleimide: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ATTO 425 maleimide in flow cytometry. ATTO 425 is a fluorescent dye with a coumarin structure, offering strong absorption, high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for labeling biomolecules in various life science applications, including flow cytometry.[1] Its maleimide reactive group allows for the specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins like antibodies.
Core Concepts and Applications
ATTO 425 is excitable by the violet laser (405 nm), which is a standard component of most modern flow cytometers.[2][3] This allows for its integration into multicolor flow cytometry panels, expanding the options for simultaneous analysis of multiple cellular markers. The dye's emission maximum at approximately 485 nm allows for detection in a channel typically designated for blue fluorescence.[4][5]
Key applications in flow cytometry include:
-
Immunophenotyping: Identification and quantification of different cell populations in a heterogeneous sample based on the expression of specific cell surface markers.
-
Intracellular Staining: Detection of intracellular proteins after cell fixation and permeabilization.
-
Cell Signaling Analysis: Monitoring changes in protein expression or modification in response to stimuli.
-
Rare Cell Detection: The brightness of ATTO 425 can aid in the detection of cell populations with low antigen expression.
Data Presentation
Photophysical Properties of ATTO 425
| Property | Value | Reference |
| Excitation Maximum (λex) | 439 nm | [4][5] |
| Emission Maximum (λem) | 485 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 4.5 x 10⁴ M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [4][5] |
| Fluorescence Lifetime (τ) | 3.6 ns | [4][5] |
| Molecular Weight (Maleimide) | 524 g/mol |
Recommended Flow Cytometer Configuration for ATTO 425
| Component | Specification |
| Excitation Laser | Violet Laser (405 nm) |
| Emission Filter | 450/50 nm bandpass filter |
Experimental Protocols
This section provides a comprehensive workflow, from antibody conjugation with this compound to the analysis of stained cells by flow cytometry.
Part 1: Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with this compound. The maleimide group reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues, to form a stable thioether bond.[6]
Materials:
-
Purified antibody (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., TCEP or DTT) (optional, for reduction of disulfide bonds)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Shaker/rotator
Protocol:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.[6]
-
If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS.
-
(Optional) If you wish to label at reduced disulfide bonds, incubate the antibody with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the dye.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[6] Protect the solution from light.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[6]
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[6]
-
The first colored band to elute will be the ATTO 425-labeled antibody.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and 439 nm (for ATTO 425).
-
-
Storage of the Conjugate:
-
Store the purified ATTO 425-labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C or -80°C.
-
Workflow for this compound Antibody Conjugation.
Part 2: Cell Staining for Flow Cytometry
This protocol outlines the steps for staining suspension cells with your newly conjugated ATTO 425-labeled antibody for cell surface marker analysis.
Materials:
-
Single-cell suspension of your cells of interest
-
ATTO 425-labeled primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FBS)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye
-
Flow cytometry tubes
-
Centrifuge
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in staining buffer to a concentration of 1 x 10⁶ cells/100 µL.[7]
-
-
(Optional) Fc Receptor Blocking:
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Washing:
-
Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.[7]
-
-
(Optional) Viability Staining:
-
If a viability dye is to be used, follow the manufacturer's protocol for staining. This is often done before or after the primary antibody staining step.
-
-
Resuspension for Analysis:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL) for analysis on the flow cytometer.[10]
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a violet laser (405 nm).
-
Set up the appropriate forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest.
-
Collect the ATTO 425 signal in the appropriate blue channel (e.g., using a 450/50 nm bandpass filter).
-
Ensure to include necessary controls, such as unstained cells and isotype controls.
-
Flow Cytometry Cell Staining Workflow.
Part 3: Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
Use a histogram or a dot plot to analyze the fluorescence intensity of the ATTO 425 signal on the gated population.
-
-
Interpreting Results:
-
Compare the fluorescence intensity of the stained sample to that of the unstained and isotype controls to determine the level of specific staining.
-
The percentage of positive cells and the mean fluorescence intensity (MFI) are common metrics used for quantification.[11]
-
Flow Cytometry Data Analysis Logic.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low antigen expression | Use a brighter fluorophore or an amplification strategy. |
| Suboptimal antibody concentration | Titrate the antibody to find the optimal concentration. | |
| Photobleaching of the dye | Protect the labeled antibody and stained cells from light. | |
| Incorrect instrument settings | Ensure the correct laser and filter combination is used for ATTO 425. | |
| High Background | Non-specific antibody binding | Include an Fc receptor blocking step. Use an appropriate isotype control. |
| Insufficient washing | Increase the number of wash steps after antibody incubation. | |
| Dead cells binding antibody | Use a viability dye to exclude dead cells from the analysis. | |
| Antibody concentration too high | Titrate the antibody to a lower concentration. |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. biocompare.com [biocompare.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. biotium.com [biotium.com]
- 8. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
- 10. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 11. Data analysis in flow cytometry | Abcam [abcam.com]
Revolutionizing Protein-Protein Interaction Studies with ATTO 425 Maleimide
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Elucidating the dynamics of these interactions is crucial for the development of novel therapeutics. ATTO 425 maleimide is a powerful tool for this purpose, offering a bright and photostable fluorescent probe for labeling proteins. This coumarin-based dye is particularly well-suited for techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), enabling the quantitative analysis of PPIs.[1][2][3]
ATTO 425 exhibits strong absorption and a high fluorescence quantum yield, making it ideal for sensitive detection.[1][2] Its maleimide functional group allows for specific, covalent labeling of cysteine residues on proteins, providing a stable conjugate for downstream applications.[4] This application note provides an overview of the use of this compound in PPI studies and detailed protocols for protein labeling and analysis using FRET and FP assays.
Key Features of this compound
ATTO 425 is a fluorescent label with a coumarin structure, making it a valuable tool for life science research, including the labeling of proteins, DNA, and RNA.[1][2] Its key characteristics include:
-
Strong Absorption and High Quantum Yield: Ensures a bright signal for sensitive detection.[1][2]
-
Large Stokes Shift: Minimizes self-quenching and improves signal-to-noise ratio.[1]
-
Good Photostability: Allows for longer or repeated measurements without significant signal loss.[1]
-
Low Molecular Weight: Minimizes potential steric hindrance of the labeled protein's function.[1][2]
-
Thiol-Reactive Maleimide Group: Enables specific and stable covalent labeling of cysteine residues.[4]
Quantitative Data Summary
The following table summarizes the key spectroscopic and physical properties of ATTO 425, which are essential for designing and interpreting PPI experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 439 nm | [1] |
| Emission Maximum (λem) | 485 nm | [1] |
| Molar Extinction Coefficient | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1] |
| Fluorescence Quantum Yield | 90% | [1] |
| Fluorescence Lifetime | 3.6 ns | [1] |
| Molecular Weight (Maleimide) | 524 g/mol | [1] |
Application 1: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring the distance between two fluorescent molecules, making it ideal for studying PPIs.[5][6] In a FRET experiment, an excited donor fluorophore (like ATTO 425) can non-radiatively transfer its energy to a nearby acceptor fluorophore if their emission and excitation spectra overlap and they are in close proximity (typically 1-10 nm).[5][6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[5]
ATTO 425 serves as an excellent FRET donor and can be paired with suitable acceptors like ATTO 520.[7] By labeling two potentially interacting proteins with a FRET pair, the formation of a protein complex can be detected and quantified by measuring the FRET efficiency.
Experimental Workflow for FRET-based PPI Analysis
Caption: Workflow for a FRET-based protein-protein interaction assay.
Protocol: FRET Assay for PPI Analysis
-
Protein Labeling:
-
Label your protein of interest (Protein 1) with this compound (Donor) and the interacting partner (Protein 2) with a suitable acceptor maleimide (e.g., ATTO 520). Follow the detailed protein labeling protocol below.
-
-
Reaction Setup:
-
In a microplate, add a fixed concentration of the ATTO 425-labeled protein (e.g., 100 nM).
-
Add increasing concentrations of the acceptor-labeled protein to different wells.
-
Include control wells with only the donor-labeled protein and only the acceptor-labeled protein.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for protein-protein interaction and binding equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Excite the donor (ATTO 425) at ~440 nm.
-
Measure the emission of both the donor (at ~485 nm) and the acceptor (e.g., at ~540 nm for ATTO 520).
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through from the control wells.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency as a function of the acceptor-labeled protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
Application 2: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a technique used to monitor molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] A small, fluorescently labeled molecule (e.g., a peptide or small protein labeled with ATTO 425) tumbles rapidly in solution, resulting in low fluorescence polarization. When this labeled molecule binds to a larger protein, the tumbling of the complex is much slower, leading to an increase in fluorescence polarization.[8][9]
Logical Flow of an FP-based PPI Assay
Caption: Principle of a fluorescence polarization assay for PPIs.
Protocol: FP Assay for PPI Analysis
-
Protein Labeling:
-
Label the smaller of the two interacting proteins (or a peptide derived from the binding interface) with this compound. Follow the detailed protein labeling protocol below.
-
-
Reaction Setup:
-
In a microplate, add a fixed, low concentration of the ATTO 425-labeled protein (tracer), typically in the low nanomolar range.
-
Add increasing concentrations of the unlabeled binding partner to different wells.
-
Include a control well with only the tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with polarizers.
-
Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization (ΔmP) as a function of the unlabeled protein concentration.
-
Fit the data to a sigmoidal binding curve to determine the dissociation constant (Kd).
-
Detailed Protocol: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Protein to be labeled (containing at least one accessible cysteine residue)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.[4]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column before labeling.[4]
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 439 nm (for dye concentration).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and ATTO 425.
-
This compound is a versatile and highly effective fluorescent probe for the quantitative study of protein-protein interactions. Its excellent photophysical properties make it a reliable choice for both FRET and fluorescence polarization assays. The detailed protocols provided in this application note offer a starting point for researchers to design and implement robust experiments to investigate the intricate networks of protein interactions that govern cellular function. By leveraging the capabilities of ATTO 425, scientists can gain deeper insights into biological pathways and accelerate the discovery of new therapeutic interventions.
References
- 1. Confocal Single-Molecule FRET for Protein Conformational Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein interaction affinity determination by quantitative FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution [mdpi.com]
- 8. Single-molecule FRET of protein structure and dynamics - a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
Troubleshooting & Optimization
how to prevent ATTO 425 maleimide hydrolysis during labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATTO 425 maleimide for fluorescent labeling. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your conjugation experiments and minimize the risk of maleimide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[3][4]
Q2: What happens if the pH is too high during the labeling reaction?
A2: At pH values above 7.5, the maleimide group of ATTO 425 becomes increasingly susceptible to hydrolysis.[2][4] This reaction opens the maleimide ring to form a non-reactive maleamic acid, which can no longer participate in the desired conjugation with thiol groups.[4] Additionally, at higher pH, there is an increased chance of a side reaction with primary amines, such as the ε-amino group of lysine residues.[1][2]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[5][6] Due to the reactive nature of the maleimide group, aqueous solutions are not recommended for storage as they are prone to hydrolysis.[1][2] If you must store a stock solution, keep it at -20°C and protect it from light and moisture; however, fresh preparations are always recommended for the best results.[5][7]
Q4: Can I use any buffer for the labeling reaction?
A4: It is crucial to use a buffer that does not contain any free thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide.[2][5] Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH between 7.0 and 7.5.[3][5][8]
Q5: My protein has disulfide bonds. How can I label it with this compound?
A5: To label cysteine residues involved in disulfide bonds, you must first reduce the disulfide to free thiol groups.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is effective and does not need to be removed before adding the maleimide dye.[4][5] If you use DTT, it is essential to remove any excess DTT before introducing the this compound, for instance, through dialysis or a desalting column.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The pH of the reaction buffer may be too high (above 7.5), leading to the inactivation of the maleimide group.[2][4] | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[1][2] Prepare the this compound solution immediately before use in an anhydrous solvent.[6] |
| Oxidation of Thiols: Free sulfhydryl groups on the target molecule may have re-oxidized to form disulfide bonds. | Perform the labeling reaction in a degassed buffer to minimize oxygen.[5] If necessary, pre-treat your sample with a reducing agent like TCEP.[4] | |
| Presence of Competing Thiols: The buffer or sample contains extraneous thiol-containing compounds (e.g., DTT). | Ensure all buffers are free of thiols. If a reducing agent like DTT was used, it must be completely removed prior to adding the maleimide dye.[7] | |
| Non-specific Labeling | Reaction with Amines: The reaction pH is too high (above 8.0), causing the maleimide to react with primary amines (e.g., lysine residues).[1] | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[1] |
| Precipitation of Labeled Protein | Over-labeling: A high degree of labeling can alter the protein's solubility. | Reduce the molar excess of this compound used in the reaction. A 10- to 20-fold molar excess is a common starting point.[5] You can also decrease the reaction time.[3] |
| Unexpected Side Products | Thiazine Rearrangement: If labeling an N-terminal cysteine, a side reaction can occur, particularly at neutral to basic pH, leading to a thiazine derivative.[9][10] | If possible, perform the conjugation at a more acidic pH (closer to 6.5).[10] If this is not feasible, be aware of this potential impurity during purification and analysis. |
Experimental Protocols
Protocol 1: Standard Labeling of a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein in a degassed labeling buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
This compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction: While gently stirring the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of dye to protein.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]
-
Quenching (Optional): To stop the reaction, you can add a low molecular weight thiol, such as glutathione or 2-mercaptoethanol, to consume any unreacted maleimide.[4]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[7]
Visual Guides
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction pathways of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low labeling efficiency with ATTO 425 maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with ATTO 425 maleimide.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with this compound is consistently low. What are the most common causes?
Low labeling efficiency can stem from several factors, ranging from suboptimal reaction conditions to the quality of your reagents and protein. The most common culprits include:
-
Suboptimal Reaction pH: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is 7.0-7.5.[1][2] Below this range, the thiol group is not sufficiently nucleophilic, and above it, the maleimide group is prone to hydrolysis, rendering it non-reactive.[1]
-
Presence of Interfering Substances: Your reaction buffer must be free of extraneous thiols (e.g., DTT, β-mercaptoethanol) and primary or secondary amines (e.g., Tris buffer).[1][3] These compounds will compete with the target cysteine residues for the maleimide dye.
-
Oxidized Cysteine Residues: Maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (S-S).[4][5] If your protein's cysteine residues are oxidized, they will not be available for labeling.
-
Hydrolyzed this compound: The maleimide functional group is susceptible to hydrolysis, especially when exposed to moisture.[1] Using old or improperly stored dye can lead to poor results.
-
Low Protein Concentration: Labeling efficiency can be compromised at protein concentrations below 2 mg/mL.[1][6]
-
Inaccessible Cysteine Residues: The cysteine you are targeting may be buried within the protein's three-dimensional structure and therefore inaccessible to the dye.
Q2: What is the optimal pH for the labeling reaction and why is it so critical?
The optimal pH for the maleimide-thiol conjugation is between 7.0 and 7.5.[1][2] At this pH, the thiol groups of cysteine residues are sufficiently deprotonated to be reactive, while the primary amino groups on lysine residues are protonated and thus less reactive with the maleimide.[1] At pH values above 8.0, the rate of maleimide hydrolysis increases significantly, which competes with the labeling reaction and reduces efficiency.[1]
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes, it is crucial to reduce disulfide bonds if you intend to label the cysteine residues involved. Maleimides only react with free sulfhydryl (-SH) groups.[4][5] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent as it is effective and generally does not need to be removed before labeling, unlike DTT which will react with the maleimide.[7]
Q4: How should I prepare and store the this compound stock solution?
To maintain the reactivity of this compound, proper handling is essential.
-
Storage: Store the lyophilized dye at -20°C, protected from light and moisture.[2][8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8]
-
Solvent: Dissolve the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4][8]
-
Stability: While stock solutions in high-quality anhydrous solvents can be stored at -20°C for a short period, it is highly recommended to prepare the dye solution fresh for each labeling reaction to avoid hydrolysis.[2][9]
Q5: What molar excess of this compound should I use?
A 10- to 20-fold molar excess of the dye over the protein is a common starting point. However, the optimal ratio is highly dependent on the specific protein and the number of available cysteine residues.[3] It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal condition for your specific target. For antibodies, a molar excess of 3-6 times the number of thiols is recommended.[3]
Troubleshooting Guides
Problem: Low Degree of Labeling (DOL)
This guide will help you systematically troubleshoot the potential causes of a low degree of labeling.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Atto 425 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
reducing background fluorescence with ATTO 425 labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when working with ATTO 425 labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 425 that I should be aware of?
ATTO 425 is a coumarin-based fluorescent dye with a high fluorescence quantum yield and good photostability.[1][2][3] Its key characteristics are a large Stokes shift, which is the difference between the excitation and emission maxima, and moderate hydrophilicity.[2][4]
ATTO 425 Spectral Properties
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 436-439 nm[4][5] |
| Emission Maximum (λem) | 484-485 nm[4][5] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹[5] |
| Fluorescence Quantum Yield (ηfl) | 90%[2][5] |
| Fluorescence Lifetime (τfl) | 3.6 ns[4][6] |
Q2: What are the most common causes of high background fluorescence in immunofluorescence experiments?
High background fluorescence in immunofluorescence can stem from several factors. The most common include:
-
Autofluorescence: Endogenous fluorescence from the sample itself, often from molecules like NADH and flavins.[7][8] This is particularly noticeable in the blue and green spectral regions.
-
Non-specific binding: The fluorescently labeled antibody may bind to unintended targets in the cell or tissue.[9][10]
-
Excess antibody: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[11][12]
-
Insufficient washing: Inadequate washing steps fail to remove all unbound antibodies.[10][11]
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Inadequate blocking: If non-specific binding sites are not properly blocked, antibodies can adhere to them.[9][13]
Q3: Is ATTO 425 prone to photobleaching?
ATTO 425 is characterized by good photostability.[1][2][14] However, like all fluorophores, it will eventually photobleach under prolonged and intense illumination. It is always recommended to use an anti-fade mounting medium and to minimize the exposure of the sample to the excitation light.
Troubleshooting Guides
Guide 1: High Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological specimens, which can obscure the specific signal from your ATTO 425 labeled protein.
Troubleshooting Workflow for High Autofluorescence
Experimental Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction
This protocol can be used to reduce aldehyde-induced autofluorescence after fixation with formaldehyde or glutaraldehyde.[7]
-
Fixation and Permeabilization: Perform your standard cell or tissue fixation and permeabilization protocol.
-
Washing: Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the samples in this solution for 15 minutes at room temperature.
-
Final Washes: Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your immunofluorescence staining protocol.
Guide 2: Non-Specific Antibody Binding
This guide addresses background issues arising from the ATTO 425-labeled antibody binding to unintended targets.
Troubleshooting Workflow for Non-Specific Binding
Experimental Protocol: Optimizing Blocking and Washing
Effective blocking and thorough washing are critical to minimize non-specific antibody binding.[10][11][13]
Blocking Buffers Comparison
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 1 hour at RT | A common general-purpose blocking agent. Ensure it is IgG-free.[13] |
| Normal Goat Serum | 5-10% in PBS | 1 hour at RT | Use when the secondary antibody is raised in goat.[15] |
| Commercial Blocking Buffers | Per manufacturer | Per manufacturer | Often contain proprietary formulations to reduce background from multiple sources.[16] |
Optimized Washing Protocol
-
After Primary Antibody Incubation: Wash the sample three times for 5-10 minutes each with PBS containing 0.05% Tween-20 (PBST).
-
After Secondary Antibody Incubation: Repeat the washing step with three changes of PBST for 5-10 minutes each.
-
Final Rinse: Perform a final rinse with PBS to remove any residual detergent before mounting.
Guide 3: Issues with ATTO 425 Protein Labeling
High background can also result from issues during the protein labeling process, such as an excess of unbound dye.
Troubleshooting Workflow for Labeling Issues
Experimental Protocol: Protein Labeling with ATTO 425 NHS-ester
This is a general protocol for labeling proteins with amine-reactive ATTO 425 NHS-ester.[3]
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3. The protein concentration should ideally be at least 2 mg/mL.[3]
-
Dye Preparation: Immediately before use, dissolve the ATTO 425 NHS-ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[3]
-
Labeling Reaction: Add a 3-10 fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[3] This step is crucial for removing free dye that can cause high background.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. biotium.com [biotium.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. sinobiological.com [sinobiological.com]
- 12. youtube.com [youtube.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
Technical Support Center: Minimizing Photobleaching of ATTO 425 in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent dye ATTO 425 during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in live-cell imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, ATTO 425, upon exposure to excitation light. This leads to a decrease in fluorescence signal over time, which can compromise the quality and quantitative accuracy of live-cell imaging data. In live-cell imaging, it is a significant challenge as it limits the duration of time-lapse experiments and can be accompanied by phototoxicity, which can harm the cells and alter their physiological behavior.[1][2]
Q2: What are the key properties of ATTO 425 relevant to photostability?
A2: ATTO 425 is a coumarin-based dye known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[3][4][5] Understanding its spectral properties is crucial for optimizing imaging conditions to minimize photobleaching.
Q3: What are the primary strategies to minimize photobleaching of ATTO 425?
A3: The core strategies revolve around reducing the overall exposure of the sample to excitation light and creating a chemical environment that is less conducive to photobleaching. This includes optimizing illumination settings, careful selection of imaging media and supplements, and using appropriate imaging hardware and techniques.[1][6]
Q4: Can I use standard antifade mounting media for fixed cells in my live-cell experiments?
A4: No, most antifade mounting media designed for fixed samples are not compatible with live cells and can be toxic.[1] It is essential to use reagents specifically formulated for live-cell imaging.
Q5: Are there commercial reagents available to reduce ATTO 425 photobleaching in live cells?
A5: Yes, several commercially available reagents are designed to reduce photobleaching and phototoxicity in live-cell imaging. These often contain antioxidants or oxygen scavenging systems. Examples include ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent.[1][7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when trying to minimize ATTO 425 photobleaching during live-cell imaging.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss in the first few seconds of imaging. | - Excitation light is too intense.- Exposure time is too long. | - Reduce laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.- Use the shortest possible exposure time that still provides a clear image. |
| Fluorescence signal fades significantly over a time-lapse experiment. | - Cumulative light exposure is too high.- Reactive oxygen species (ROS) are accumulating. | - Decrease the frequency of image acquisition.- Supplement the imaging medium with an antioxidant or an antifade reagent for live cells.- Consider using an imaging system with lower phototoxicity, such as a spinning-disk confocal microscope.[2] |
| Cells show signs of stress or death (e.g., blebbing, rounding up). | - Phototoxicity due to high light exposure. | - This is a critical issue. Immediately reduce light intensity and exposure duration.- Use a live-cell antifade reagent that also reduces phototoxicity.- Ensure the imaging medium is optimized for cell health during imaging (e.g., correct pH, nutrients). |
| Low signal-to-noise ratio (SNR) with low excitation power. | - Inefficient detection.- Sub-optimal filter sets. | - Use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera).- Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of ATTO 425. |
Quantitative Data Summary
Properly configuring your imaging system is critical. The following tables provide key quantitative data for ATTO 425 and recommended starting points for imaging parameters.
Table 1: Spectroscopic Properties of ATTO 425
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 436 - 439 nm | [3][10][11][12] |
| Emission Maximum (λem) | 484 - 485 nm | [3][10][11][12] |
| Molar Extinction Coefficient (ε) | 45,000 cm⁻¹M⁻¹ | [3][12][13] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [3][13] |
| Fluorescence Lifetime (τ) | 3.6 ns | [3][13] |
Table 2: Recommended Starting Parameters for Imaging ATTO 425
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | 440 nm or closest available laser line/filter | To efficiently excite the fluorophore while minimizing off-peak excitation. |
| Emission Filter | 470-510 nm bandpass | To collect the peak fluorescence signal while rejecting stray excitation light. |
| Laser Power / Light Intensity | Start at 1-5% and increase only as needed | To minimize the rate of photobleaching and reduce phototoxicity. |
| Exposure Time | 50-200 ms, adjust based on signal | To collect enough photons for a good image while minimizing the duration of light exposure. |
| Imaging Interval (Time-lapse) | The longest interval that still captures the biological process of interest | To reduce the cumulative light dose on the sample over time. |
Experimental Protocols
Protocol 1: Preparing Live-Cell Imaging Medium with Antifade Reagent
This protocol describes the preparation of a complete imaging medium supplemented with an antifade reagent to reduce photobleaching.
-
Prepare Base Medium: Start with your standard cell culture medium, preferably one without phenol red as it can contribute to background fluorescence. If long-term imaging is planned, ensure the medium is buffered with HEPES to maintain pH outside of a CO₂ incubator.
-
Add Serum and Supplements: Add fetal bovine serum (FBS) and other necessary supplements (e.g., glutamine, penicillin/streptomycin) as you would for standard cell culture.
-
Incorporate Antifade Reagent:
-
Refer to the manufacturer's instructions for the specific live-cell antifade reagent you are using (e.g., ProLong™ Live Antifade Reagent, VectaCell™ Trolox).
-
Typically, this involves adding the reagent at a specific dilution (e.g., 1:100 or 1:200) to the complete culture medium.
-
Mix gently by pipetting or inverting the tube. Do not vortex.
-
-
Pre-incubation: For some reagents, a pre-incubation period with the cells before imaging is recommended to allow for cellular uptake or equilibration. This can range from 30 minutes to 2 hours.[7]
-
Cell Staining and Imaging:
-
Remove the standard culture medium from your cells.
-
Wash the cells once with the prepared antifade imaging medium.
-
Add the final volume of antifade imaging medium to your imaging dish or plate.
-
Proceed with your live-cell imaging experiment.
-
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a workflow for systematically optimizing your microscope settings.
-
Find Your Sample: Start with brightfield or DIC to locate your cells of interest without exposing them to fluorescence excitation.
-
Initial Fluorescence Check:
-
Switch to the fluorescence channel for ATTO 425.
-
Set the excitation power to a very low level (e.g., 1% of maximum).
-
Use a moderate exposure time (e.g., 100 ms).
-
-
Adjust Exposure Time:
-
While keeping the excitation power low, adjust the exposure time until you achieve a signal that is clearly distinguishable from the background. Aim for a pixel intensity that is well within the dynamic range of your camera, avoiding saturation.
-
-
Adjust Excitation Power:
-
If the signal is still too weak with a reasonable exposure time (e.g., under 500 ms to avoid motion blur), incrementally increase the excitation power.
-
The goal is to find the lowest possible excitation power that, combined with an appropriate exposure time, provides a satisfactory signal-to-noise ratio.
-
-
Time-lapse Settings:
-
For time-lapse imaging, determine the longest possible interval between frames that will still allow you to resolve the dynamic process you are studying.
-
Limit the number of Z-slices if acquiring a 3D stack to only what is necessary to cover your structure of interest.
-
Visualizations
Caption: Workflow for minimizing ATTO 425 photobleaching.
Caption: Troubleshooting logic for photobleaching and phototoxicity.
References
- 1. biocompare.com [biocompare.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 10. Spectrum [Atto 425] | AAT Bioquest [aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. eurofinsgenomics.com [eurofinsgenomics.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
Technical Support Center: ATTO 425 Maleimide and Reducing Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ATTO 425 maleimide in the presence of the reducing agents DTT and TCEP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: ATTO 425 is a fluorescent label with a coumarin structure, characterized by strong absorption, high fluorescence quantum yield, a large Stokes-shift, and good photostability[1][2]. The maleimide functional group makes it suitable for labeling molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins[1][2][3].
Q2: Why are reducing agents like DTT or TCEP used in labeling experiments with this compound?
A2: In many proteins, cysteine residues can form disulfide bonds (-S-S-), which are unreactive with maleimides[4][5]. Reducing agents are used to break these disulfide bonds, exposing the free thiol groups (-SH) necessary for the labeling reaction with the maleimide to occur[4][6].
Q3: Can I use DTT (dithiothreitol) with this compound?
A3: DTT is a potent, thiol-containing reducing agent[4]. Because its own thiol groups will react with and consume the maleimide dye, excess DTT must be completely removed after the reduction of the protein and before the addition of this compound[3][4][7]. This is typically achieved through methods like dialysis or desalting columns[1][4]. Failure to remove DTT will significantly inhibit the labeling of your target molecule[8].
Q4: Is TCEP (tris(2-carboxyethyl)phosphine) a better alternative to DTT when using this compound?
A4: TCEP is often preferred because it is a non-thiol-containing reducing agent[4]. This means that, in theory, it does not need to be removed before adding the maleimide dye[9][10]. However, it has been reported that TCEP can react with maleimides, although the reaction is slower than that of DTT[7][9][11]. This can still lead to reduced labeling efficiency[8]. Therefore, while TCEP is generally more compatible, its potential for side reactions should be considered[7].
Q5: What is the optimal pH for labeling with this compound?
A5: The optimal pH for the specific reaction of a maleimide with a thiol group is between 6.5 and 7.5[4][12]. At a pH above 8, the hydrolysis of the maleimide to a non-reactive maleamic acid can become a significant competing reaction, reducing the efficiency of your labeling[1][9].
Q6: Can reducing agents like DTT or TCEP affect the fluorescence of the ATTO 425 dye itself?
A6: While some reducing agents can destroy the chromophore of certain ATTO dyes, there is no specific information found indicating that DTT or TCEP directly quenches or destroys the ATTO 425 chromophore under typical labeling conditions[3]. However, it is always good practice to protect the dye from excessive light and harsh chemical conditions[13].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling of the target protein. | Presence of DTT during labeling. DTT is a thiol-containing reducing agent and will react with the this compound, preventing it from labeling the protein. | Ensure complete removal of DTT after the reduction step using dialysis or a desalting column before adding the maleimide dye[1][4]. |
| Reaction of TCEP with maleimide. Although slower than with DTT, TCEP can still react with the maleimide, reducing the amount available to label the protein. | Consider performing the labeling with a minimal excess of TCEP or removing it prior to labeling if high efficiency is critical[7][8]. | |
| Hydrolysis of the maleimide. The maleimide group can hydrolyze and become non-reactive, especially at a pH above 8.0. | Maintain the labeling reaction pH between 6.5 and 7.5[4]. Use freshly prepared this compound solution for each experiment[13]. | |
| Re-oxidation of thiols. After removal of the reducing agent, the free thiols on the protein can re-oxidize to form disulfide bonds. | Perform the labeling reaction in a degassed buffer to minimize oxygen exposure[1][6]. | |
| Inconsistent labeling results. | Variability in the removal of DTT. Incomplete or inconsistent removal of DTT between experiments will lead to variable labeling efficiency. | Standardize the DTT removal protocol (e.g., dialysis time, desalting column equilibration). |
| Instability of the maleimide stock solution. Maleimides are sensitive to moisture and can hydrolyze over time. | Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use[2][6]. | |
| Background fluorescence in the final sample. | Presence of unreacted dye. Free, unreacted this compound or its hydrolyzed form may remain in the sample. | Purify the labeled protein from the free dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis[1][3]. |
Data Summary Table
The following table summarizes the key properties and considerations for using DTT and TCEP in labeling experiments with this compound.
| Property | DTT (dithiothreitol) | TCEP (tris(2-carboxyethyl)phosphine) |
| Chemical Nature | Thiol-containing reducing agent[4] | Non-thiol reducing agent[4] |
| Reactivity with Maleimides | High. Directly reacts with and consumes maleimides[7]. | Low to moderate. Can react with maleimides, but slower than DTT[7][9]. |
| Requirement for Removal | Yes, must be completely removed before adding the maleimide dye[3][4]. | Often not required, but removal may improve labeling efficiency[9][10]. |
| Optimal pH for Reduction | Most effective at pH > 7[4]. | Effective over a broad pH range (1.5-8.5)[4]. |
| Stability | Less stable, especially in the presence of metal ions[8]. | More stable and resistant to air oxidation[4]. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound after Reduction with DTT
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
To reduce disulfide bonds, add a 10-fold molar excess of DTT.
-
Incubate the solution for 30-60 minutes at room temperature.
-
-
Removal of DTT:
-
Remove the excess DTT by dialysis against the reaction buffer or by using a desalting column (e.g., Sephadex G-25).
-
-
Labeling Reaction:
-
Quenching and Purification:
Protocol 2: Protein Labeling with this compound in the Presence of TCEP
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
Add a 10-fold molar excess of TCEP to reduce disulfide bonds.
-
Incubate for 30-60 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the dye to the protein-TCEP solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction with a low molecular weight thiol.
-
Purify the labeled protein using gel filtration or dialysis.
-
Visualizations
Caption: Workflow for labeling with this compound using DTT.
Caption: Workflow for labeling with this compound using TCEP.
Caption: Decision tree for choosing a reducing agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
Optimizing Dye-to-Protein Ratios for ATTO 425 Maleimide: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of proteins with ATTO 425 maleimide. Here, you will find answers to frequently asked questions, troubleshooting for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for protein labeling?
A common starting point for labeling proteins with this compound is a 10-20 fold molar excess of the dye to the protein.[1] However, the optimal ratio is highly dependent on the specific protein, including the number and accessibility of free thiol groups on its surface.[2] For smaller molecules like peptides, a lower ratio of 2:1 to 5:1 (maleimide to thiol) may be optimal.[3][4] It is recommended to perform trial experiments with varying molar ratios to determine the ideal conditions for your specific protein and desired degree of labeling (DOL).[1]
Q2: What are the optimal reaction conditions for labeling with this compound?
The reaction should be carried out in a buffer with a pH between 7.0 and 7.5.[2][5] This pH range is a good compromise, as the thiol groups are sufficiently deprotonated and reactive, while the hydrolysis of the maleimide group is minimized.[2][5] Common buffers used include PBS, HEPES, and Tris.[1][2][6] The reaction is typically performed for 2 hours at room temperature or overnight at 4°C, protected from light.
Q3: How do I prepare my protein for labeling?
The protein should be dissolved in a suitable buffer at a concentration of at least 2 mg/mL, with an optimal concentration of around 10 mg/mL, as labeling efficiency can be concentration-dependent.[2] If your protein contains disulfide bonds that you wish to label, they must first be reduced to free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2] If DTT is used, it must be removed before adding the maleimide dye, for example, by dialysis, as it will react with the maleimide.[5]
Q4: How do I prepare the this compound stock solution?
The this compound should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3][6][7] It is recommended to prepare a stock solution with a concentration of 10-20 mM. These stock solutions should be protected from light and moisture.[5][7]
Q5: How do I remove unreacted dye after the labeling reaction?
Unreacted dye and hydrolyzed maleimide must be removed from the labeled protein conjugate.[5] The most common method for purification is gel filtration using a column such as Sephadex G-25.[8][5] Extensive dialysis at 4°C in an appropriate buffer is also an effective method.
Q6: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.[8][9][10] After purifying the conjugate, you need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of ATTO 425 (around 439 nm).[7] The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[2][10][11]
The formula for calculating the DOL is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max)[2][10]
Where:
-
A_max is the absorbance of the conjugate at the maximum absorption wavelength of ATTO 425 (439 nm).[7]
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_max is the molar extinction coefficient of ATTO 425 at its absorption maximum (45,000 M⁻¹cm⁻¹).[5][7]
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.17).[7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Labeling | Insufficiently reduced protein disulfides. | Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP or DTT.[12] If using DTT, ensure it is completely removed before adding the maleimide dye. |
| Hydrolyzed (non-reactive) maleimide dye. | Prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid long-term storage of the dye in aqueous solutions. | |
| Suboptimal pH of the reaction buffer. | The pH of the reaction buffer should be between 7.0 and 7.5. At lower pH values, the reaction rate slows down, and at higher pH values, the maleimide is more susceptible to hydrolysis.[3][2] | |
| Interfering substances in the buffer. | Ensure the buffer is free of thiols (e.g., from DTT) or primary amines (e.g., Tris buffer at higher pH can have some reactivity).[3][2] | |
| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL, with 10 mg/mL being optimal, as labeling efficiency can be concentration-dependent.[2] | |
| Insufficient molar excess of the dye. | Increase the molar excess of the dye in the reaction. A 10-20 fold molar excess is a common starting point, but this may need to be optimized.[3][1] | |
| Over-labeling of the Protein | High number of accessible cysteine residues on the protein surface. | Decrease the molar excess of the dye or reduce the reaction time.[2] |
| High dye-to-protein ratio used in the reaction. | Perform a titration with different dye-to-protein molar ratios to find the optimal ratio for the desired DOL.[1] | |
| Protein Precipitation after Labeling | Over-labeling leading to changes in protein solubility. | Reduce the degree of labeling by lowering the molar excess of the dye or shortening the reaction time.[13] Hydrophobic dyes can decrease the solubility of the labeled protein. |
| Instability of the Final Conjugate | Reversibility of the maleimide-thiol linkage. | While generally stable, the thioether bond can undergo slow hydrolysis, especially at higher pH. Store the conjugate at the recommended temperature and pH. |
Experimental Protocols
Protein Preparation and Reduction
-
Dissolve the protein in a suitable buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5 to a final concentration of 2-10 mg/mL.[2][6]
-
If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of a reducing agent like TCEP.[2] If using DTT, a larger excess may be needed.
-
Incubate the mixture for 20-30 minutes at room temperature.[1]
-
If DTT was used, it must be removed by dialysis or a desalting column before proceeding to the labeling step.[1] TCEP does not need to be removed if a moderate excess is used.
This compound Labeling
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1] Protect the stock solution from light.
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or 2-mercaptoethanol to quench any unreacted maleimide.[2]
Purification of the Labeled Protein
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer for your protein.[5]
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the labeled protein, which will elute first. The smaller, unreacted dye molecules will elute later.
-
Alternatively, purify the conjugate by extensive dialysis against a suitable buffer at 4°C.
Visualized Workflows and Logic
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
storage and handling conditions for ATTO 425 maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of ATTO 425 maleimide for bioconjugation.
Storage and Handling Conditions
Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.
| Parameter | Solid this compound | This compound Stock Solution | Labeled Conjugate |
| Storage Temperature | Store at -20°C upon receipt.[1][2] | Aliquot and store at -20°C or -80°C.[3] | Store at 4°C for short-term (several months) or aliquot and freeze at -20°C for long-term storage.[3] |
| Protection | Protect from light and moisture.[1][2] | Protect from light. | Protect from light.[3] |
| Stability | Stable for at least 3 years when stored correctly.[1][2] | Limited stability; prepare fresh before use.[1] May be stable for up to one week at -80°C.[3] | Stable for several months at 4°C.[3] Avoid repeated freeze-thaw cycles.[3] |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1] | Use anhydrous, amine-free solvents (e.g., DMF or DMSO).[1] | Before use after long-term storage, centrifuge the solution to remove any aggregates. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during labeling experiments with this compound.
Q1: Why is my labeling efficiency consistently low?
A1: Several factors can contribute to low labeling efficiency. Consider the following:
-
Reagent Quality: this compound is sensitive to moisture and light.[4] Improper storage can lead to hydrolysis and reduced reactivity. Always store the solid dye and stock solutions as recommended.
-
Suboptimal Reaction pH: The ideal pH range for the thiol-maleimide reaction is 6.5-7.5.[4][5] Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, hydrolysis of the maleimide group and side reactions with primary amines (e.g., lysine residues) increase.[3][4]
-
Presence of Interfering Substances: Ensure your reaction buffer is free from thiols (e.g., DTT carryover) and primary or secondary amines (e.g., Tris buffer).[4]
-
Protein Concentration: Labeling efficiency can be dependent on protein concentration. If the concentration is too low (< 1 mg/mL), consider concentrating the protein solution.[3]
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling?
A2: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[5] To label cysteine residues involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a broad pH range and typically does not need to be removed before conjugation.[5] If using dithiothreitol (DTT), it must be removed prior to adding the maleimide dye, as it will compete for the labeling reaction.[2]
Q3: What is the optimal molar ratio of dye to protein?
A3: A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein.[5] However, the optimal ratio is highly dependent on the specific protein and the number of available cysteine residues. It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your experiment.[5]
Q4: My protein precipitates after adding the dye solution. What can I do?
A4: Protein precipitation can occur if the concentration of the organic solvent (used to dissolve the dye) is too high in the final reaction mixture. As a general rule, the volume of the organic solvent should not exceed 10% of the total reaction volume.[6] If precipitation occurs, try reducing the amount of dye stock solution added or increasing the reaction volume with an appropriate buffer.
Q5: How can I remove the unreacted this compound after the labeling reaction?
A5: Excess maleimide reagent can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[2][5] Dialysis can also be used, but it is generally a slower process.
Q6: I see a low molecular weight fluorescent band on my SDS-PAGE gel after purification. What does this indicate?
A6: This suggests that free, unreacted dye is still present in your sample.[3] Additional purification steps, such as a second round of size-exclusion chromatography, may be necessary to remove all the free dye.[3]
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein of interest.
1. Preparation of Reagents:
-
Protein Solution: Dissolve your protein in a suitable amine-free buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).[3] The recommended protein concentration is at least 2 mg/mL.[3]
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that you wish to label, add a 10-fold molar excess of TCEP to the protein solution and incubate for 60-90 minutes at 37°C.[5]
-
This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10 mM.[7]
2. Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
3. Purification of the Labeled Protein:
-
Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[5]
-
Collect the fractions containing the labeled protein. The first colored fraction is typically the labeled protein.
4. Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 439 nm (for ATTO 425).
-
Store the labeled protein at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling with this compound.
References
Technical Support Center: ATTO 425 Maleimide Conjugation and Purification
Welcome to the technical support center for ATTO 425 maleimide applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing unconjugated this compound from their samples after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after labeling my protein/antibody?
A1: Removing unconjugated (free) dye is a critical step for several reasons:
-
Accurate Quantification: The presence of free dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.
-
Assay Background: Unconjugated dye can bind non-specifically to cells or other surfaces in downstream applications like flow cytometry, fluorescence microscopy, or western blotting, resulting in high background noise and false-positive signals.
-
Reduced Sensitivity: High background from free dye can obscure the specific signal from your labeled molecule, thereby reducing the sensitivity of your assay.
-
Inaccurate Conjugate Characterization: The presence of free dye can affect the interpretation of the conjugate's properties and performance.
Q2: What are the primary methods for removing unconjugated this compound?
A2: The most common and effective methods rely on the size difference between the labeled protein (high molecular weight) and the free dye (low molecular weight, MW = 524 g/mol ).[1][2] These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely recommended method that separates molecules based on their size.[3][4][5][6]
-
Dialysis: A classic and straightforward method for removing small molecules from a solution of macromolecules through a semipermeable membrane.[1][7]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, particularly suitable for larger sample volumes.[8][9][10][11][12]
-
Spin Columns: A rapid version of size exclusion chromatography, ideal for small sample volumes.[13]
Q3: Which purification method should I choose for my experiment?
A3: The choice of method depends on your sample volume, the desired purity, and the equipment available in your lab. The following table provides a general guideline:
| Method | Typical Sample Volume | Speed | Efficiency | Key Advantage |
| Size Exclusion Chromatography (SEC) | 0.1 mL - 10 mL | Moderate | High | Excellent separation and resolution. |
| Dialysis | 1 mL - 50 mL | Slow (hours to days) | High | Simple setup, requires minimal specialized equipment.[7] |
| Tangential Flow Filtration (TFF) | >10 mL to Liters | Fast | High | Scalable and efficient for large volumes, combines concentration and purification.[8][10][11] |
| Spin Columns (Desalting) | 30 µL - 2.5 mL | Very Fast | Good | Rapid processing of small samples.[13] |
Q4: Can I use dialysis to remove the free this compound?
A4: Yes, dialysis is a suitable method.[1][7] You will need to use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the this compound (MW ~524 Da) but much smaller than your protein of interest. For most antibodies (e.g., IgG, ~150 kDa), a 12-14 kDa MWCO membrane is appropriate.[14] The process involves multiple changes of a large volume of dialysis buffer to ensure the complete removal of the free dye.[7]
Q5: How do I know if I have successfully removed all the unconjugated dye?
A5: You can assess the removal of free dye using a few different techniques:
-
Thin-Layer Chromatography (TLC): Spot a small amount of your purified conjugate on a TLC plate. The conjugated protein will remain at the origin, while any free dye will migrate up the plate.
-
SDS-PAGE: Run your purified conjugate on an SDS-PAGE gel. The fluorescence should co-localize with the protein band. Any free dye will run at the dye front.
-
Spectrophotometry: After purification, measure the absorbance at 280 nm (for protein) and 439 nm (for ATTO 425).[2][15] The ratio of these absorbances should be stable across the elution peak of your protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in downstream assays. | Incomplete removal of free dye. | - Repeat the purification step. For SEC, use a longer column or a resin with a smaller pore size.[3] For dialysis, increase the number of buffer changes and the dialysis time.[7] - Consider using a different purification method. |
| Low recovery of my labeled protein. | - The protein is sticking to the chromatography resin or dialysis membrane. - The protein has precipitated during the purification process. | - For SEC, ensure you are using an appropriate buffer and that the resin is compatible with your protein. - For dialysis, check the compatibility of your protein with the dialysis membrane material. - Always handle your protein in recommended buffers and at the appropriate temperature (often 4°C for storage and purification).[1] |
| The color of the free dye is not separating from my protein during SEC. | - The column is too short or not packed correctly. - The flow rate is too high. | - Use a longer column for better resolution.[3] - Ensure the column is packed evenly without any channels. - Reduce the flow rate to allow for better separation.[5] |
| My protein is not labeled after the reaction and purification. | - The maleimide dye was hydrolyzed before the reaction. - Insufficient reducing agent was used to reduce disulfide bonds (if targeting internal cysteines). - The pH of the reaction buffer was not optimal. | - Always prepare the dye solution immediately before use.[2] - Ensure complete removal of any excess reducing agent before adding the maleimide dye.[3] - The optimal pH for maleimide coupling to thiols is between 7.0 and 7.5.[1][3] |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying protein-dye conjugates from unreacted dye.
Materials:
-
Chromatography column (10-30 cm in length).[3]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Fraction collector or collection tubes.
Procedure:
-
Column Preparation:
-
Swell the Sephadex G-25 resin in PBS according to the manufacturer's instructions.
-
Pack the chromatography column with the swollen resin, ensuring an even and compact bed.
-
Equilibrate the column by washing with at least 3-5 column volumes of PBS.
-
-
Sample Loading:
-
Carefully load your reaction mixture (containing the labeled protein and free dye) onto the top of the column. The sample volume should not exceed 30% of the total column volume.
-
-
Elution:
-
Begin eluting the sample with PBS.
-
The larger, labeled protein will be excluded from the pores of the resin and will elute first. The smaller, unconjugated dye will enter the pores and elute later.
-
You will typically see two colored bands separating on the column. The first, faster-moving band is your desired conjugate. The second, slower-moving band is the free dye.
-
-
Fraction Collection:
-
Collect fractions as the colored bands elute from the column.
-
Monitor the absorbance of the fractions at 280 nm (protein) and 439 nm (ATTO 425 dye) to identify the fractions containing the purified conjugate.
-
-
Pooling and Storage:
-
Pool the fractions containing the pure, labeled protein.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Adding a preservative like sodium azide (2 mM final concentration) can be considered for 4°C storage.[3]
-
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is a simple method for removing small molecules like unconjugated dyes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG).[14]
-
Large beaker (e.g., 1-2 L).
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4).
Procedure:
-
Prepare Dialysis Tubing:
-
Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA).
-
-
Load Sample:
-
Secure one end of the tubing with a clip.
-
Pipette your reaction mixture into the dialysis tubing.
-
Secure the other end of the tubing with a second clip, ensuring some headspace to allow for buffer entry.
-
-
Dialysis:
-
Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000 times the sample volume).
-
Place the beaker on a magnetic stir plate and stir the buffer gently.
-
Perform the dialysis at 4°C.
-
-
Buffer Changes:
-
Change the dialysis buffer at least 3-4 times over 24-48 hours. A typical schedule would be after 2-4 hours, then again after another 4-6 hours, and then leaving it overnight.[7]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Cut open one end and pipette the purified conjugate into a clean tube.
-
Store the purified conjugate appropriately.
-
Visualization of the Purification Workflow
Below is a diagram illustrating the general workflow for purifying a protein-dye conjugate and removing the free dye.
Caption: Workflow for separating conjugated protein from free dye.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 7. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. tecnic.eu [tecnic.eu]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 15. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
ATTO 425 Maleimide Labeling Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature and other factors on the ATTO 425 maleimide labeling reaction. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an this compound labeling reaction?
The optimal temperature for labeling proteins with this compound is typically room temperature (around 20-25°C) for a reaction time of 2 hours.[1][2][3][4][5] For more sensitive proteins, the reaction can be performed overnight at 4°C or 2-8°C.[1][2][5] It is important to note that the reaction is temperature-sensitive; lower temperatures will decrease the reaction rate, potentially requiring longer incubation times to achieve the desired degree of labeling.[6]
Q2: How does temperature affect the stability of the this compound dye?
This compound should be stored at -20°C to ensure long-term stability.[7][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.[7] Stock solutions of the dye in anhydrous DMSO or DMF can be stored at -20°C for up to a month, protected from light.[1][3] Aqueous solutions of the dye are not stable and should be prepared immediately before use.[3]
Q3: Can I perform the labeling reaction at a higher temperature to speed it up?
While increasing the temperature can accelerate the reaction, it is generally not recommended. Higher temperatures can increase the rate of competing side reactions, such as the hydrolysis of the maleimide ring, which renders the dye unreactive.[5][9][10] This is particularly problematic at a pH above 8.0.[5][10] Sticking to the recommended temperature ranges ensures higher selectivity and yield of the desired labeled product.
Q4: What is the ideal pH for the labeling reaction, and how does it interact with temperature?
The optimal pH for the thiol-maleimide reaction is between 7.0 and 7.5.[1][5][10] In this pH range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while primary amines are generally protonated and less reactive.[10] At pH values above 7.5, the reaction of maleimides with amines becomes more competitive.[9] Above pH 8.0, the rate of maleimide hydrolysis increases significantly, which is a crucial consideration regardless of the reaction temperature.[5][10]
Q5: What are common side reactions, and are they temperature-dependent?
The primary side reaction is the hydrolysis of the maleimide group to a non-reactive maleamic acid, which is accelerated by higher pH and, to a lesser extent, higher temperatures.[5][9] Another potential side reaction is the reaction with primary amines at pH levels above 7.5.[9] For proteins or peptides with an N-terminal cysteine, a thiazine rearrangement can occur at neutral to basic pH.[11] While the primary driver for these side reactions is pH, adhering to recommended temperatures helps minimize their occurrence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Temperature: Reaction performed at a temperature that is too low for the specified duration. | For reactions at 4°C, increase the incubation time (overnight is common).[1][2][5] Ensure the reaction at room temperature proceeds for at least 2 hours.[1][3][4][5] |
| Incorrect pH: The pH of the reaction buffer is outside the optimal 7.0-7.5 range.[1][5][10] | Adjust the pH of the protein solution to 7.0-7.5 using a suitable buffer like PBS, HEPES, or Tris.[1][2] | |
| Hydrolyzed Dye: The maleimide dye was exposed to moisture or prepared in an aqueous solution and stored.[7] | Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.[1][7] | |
| Presence of Reducing Agents: Residual reducing agents like DTT or TCEP in the protein sample will react with the maleimide dye. | Remove excess reducing agents after disulfide bond reduction using dialysis or a spin filtration column before adding the dye. | |
| Non-specific Labeling | High pH: The reaction pH is above 7.5, leading to the reaction of the maleimide with amines.[9] | Ensure the reaction buffer pH is maintained at or below 7.5. |
| Precipitation of Protein | Over-labeling: A high dye-to-protein ratio can lead to protein precipitation. | Reduce the molar excess of the dye in the reaction.[10] You can also try increasing the protein concentration.[10] |
| Free Dye in Final Product | Incomplete Reaction: The reaction did not go to completion. | Ensure the reaction is incubated for the recommended time at the appropriate temperature. |
| Inefficient Purification: The purification method is not adequately separating the free dye from the labeled protein. | Use an appropriate purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[1] For highly hydrophilic dyes, a longer gel filtration column may be necessary.[8] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C (2-8°C) | Lower temperatures require longer incubation times.[1][2][5][6] |
| Reaction Time | 2 hours at Room Temperature; Overnight at 4°C | Can be optimized based on the specific protein and desired degree of labeling.[1][2][3][4][5] |
| pH | 7.0 - 7.5 | Critical for thiol selectivity and minimizing hydrolysis.[1][5][10] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and may require optimization.[1][2][5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[9] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold | For reduction of disulfide bonds prior to labeling.[1] |
Experimental Protocols
Standard this compound Labeling Protocol
This protocol is a general guideline for labeling a protein with this compound.
1. Preparation of Protein Sample:
-
Dissolve the protein in a suitable degassed buffer at a pH of 7.0-7.5 (e.g., PBS, 10-100 mM Tris, or HEPES) to a final concentration of 1-10 mg/mL.[1][2][12]
-
If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[1][3][12]
-
Crucially , remove any excess reducing agent before adding the maleimide dye. This can be done by dialysis or using a desalting column.[9]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.[7]
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved.[1] This solution should be prepared fresh for best results.[7]
3. Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][2][5] Add the dye dropwise while gently stirring the protein solution.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][2][3][4][5] Protect the reaction from light by wrapping the vial in aluminum foil.[1][9]
4. Purification of the Labeled Protein:
-
After the incubation is complete, the unreacted dye must be removed. This is typically achieved using a gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC.[1][12]
-
The first colored band to elute from a gel filtration column is the labeled protein.[8]
5. Storage of the Conjugate:
-
The purified labeled protein can be stored at 2-8°C in the dark for up to a week.[1]
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[1][3] Protect from light.[1][3]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
solving solubility issues with ATTO 425 maleimide protein conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with ATTO 425 maleimide protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
ATTO 425 is a fluorescent label with a coumarin structure, characterized by strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] It is considered moderately hydrophilic.[1][3] The maleimide functional group is designed to react specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[1][2][4][5]
Q2: Why is my this compound-labeled protein precipitating?
Protein precipitation or aggregation after conjugation with a fluorescent dye like this compound can be attributed to several factors:
-
Increased Hydrophobicity: The addition of dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation as the protein molecules attempt to minimize their interaction with the aqueous environment.[6][7][8]
-
High Degree of Labeling (DOL): An excessive number of dye molecules per protein can significantly alter the protein's surface properties and lead to precipitation.[6]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability and solubility.[9][10] For the maleimide-thiol reaction, a pH of 7.0-7.5 is optimal.[1][4][11][12][13]
-
High Protein Concentration: Increased protein concentration can promote intermolecular interactions and aggregation.[9][14]
-
Conformational Changes: The labeling process itself might induce conformational changes in the protein, exposing hydrophobic regions that can lead to aggregation.[9]
-
Presence of Impurities: Contaminants or small aggregates in the initial protein sample can act as seeds for further aggregation.[9]
Q3: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1][4][11][12][13] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the reaction with amino groups (like lysine residues) is minimized.[1][11] At pH values above 8.0, the maleimide group is more susceptible to hydrolysis, which renders it unreactive towards thiols.[1][11][12]
Q4: Can I use any buffer for the labeling reaction?
It is crucial to use a buffer that does not contain any thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the protein's cysteine residues for reaction with the maleimide.[11] Suitable buffers include phosphate-buffered saline (PBS), Tris, and HEPES at a pH of 7.0-7.5.[1][12][15] If a reducing agent is required to reduce disulfide bonds and generate free thiols, a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended, as excess TCEP does not need to be removed before labeling.[11]
Troubleshooting Guide
This guide addresses common issues observed during the preparation and handling of this compound protein conjugates.
Issue 1: Protein precipitates immediately upon addition of this compound.
| Possible Cause | Recommended Solution |
| High local concentration of the dye stock solution (typically in DMSO or DMF). | Add the dye stock solution dropwise to the protein solution while gently stirring to ensure rapid and uniform mixing.[1] |
| Protein is sensitive to the organic solvent used to dissolve the dye. | Minimize the volume of the dye stock solution added. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
| Suboptimal buffer conditions. | Ensure the buffer pH is between 7.0 and 7.5 and has an appropriate ionic strength (e.g., 150 mM NaCl) to maintain protein solubility.[9][10] |
Issue 2: Conjugate precipitates during or after the labeling reaction.
| Possible Cause | Recommended Solution |
| Over-labeling of the protein. | Reduce the molar excess of this compound to the protein. Perform a titration to find the optimal dye-to-protein ratio that achieves sufficient labeling without causing precipitation. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to the protein.[1][11] |
| High protein concentration. | Lower the protein concentration during the labeling reaction.[9] If a high final concentration is required, the labeled protein can be carefully concentrated after purification. |
| Increased hydrophobicity of the conjugate. | Add stabilizing excipients to the labeling and storage buffers. See the table below for examples. |
| Suboptimal temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[9] |
Issue 3: Low labeling efficiency.
| Possible Cause | Recommended Solution |
| Insufficient number of free thiol groups. | If the protein has disulfide bonds, ensure they are adequately reduced using a non-thiol reducing agent like TCEP prior to labeling.[11] |
| Hydrolysis of the maleimide. | Prepare the this compound stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2] Ensure the reaction pH does not exceed 7.5.[11][12] |
| Presence of competing thiols in the buffer. | Ensure the buffer is free of any thiol-containing reagents.[11] |
| Low protein concentration. | While high concentrations can cause aggregation, very low concentrations (<1 mg/mL) can be inefficient for labeling.[10] Aim for a protein concentration of at least 2 mg/ml.[12] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 524 g/mol | [1] |
| Excitation Maximum (λabs) | 439 nm | [1] |
| Emission Maximum (λfl) | 485 nm | [1] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Recommended Solvent for Stock | Anhydrous DMSO or DMF | [1][2][4] |
Table 2: Common Stabilizing Additives for Protein Conjugates
| Additive Class | Example | Typical Concentration | Mechanism of Action | Reference |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration. | [11][16] |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native state. | [11][14] |
| Amino Acids | L-Arginine, Proline | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches. | [16] |
| Non-detergent Sulfobetaines | NDSB 201 | 50-250 mM | Zwitterionic molecules that can aid in protein stability and folding. | [16] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]
-
-
Purification of the Conjugate:
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
-
Prepare small aliquots of your unlabeled protein.
-
Dialyze or buffer exchange each aliquot into a different test buffer. Systematically vary the pH (e.g., 6.5, 7.0, 7.5) and ionic strength (e.g., 50 mM, 150 mM, 250 mM NaCl).[10]
-
Add a stabilizing additive from Table 2 to a subset of the samples.
-
Monitor for any signs of precipitation or aggregation using visual inspection, UV-Vis spectroscopy (for scattering at 340 nm), or dynamic light scattering (DLS).
-
Perform the labeling reaction with this compound in the buffer condition that demonstrates the best protein stability.
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. roma1.infn.it [roma1.infn.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
Validation & Comparative
ATTO 425 Maleimide vs. Alexa Fluor 405 Maleimide: A Comparative Guide for Thiol Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent label for thiol modification is a critical step in experimental design. This guide provides an objective comparison of two popular blue-emitting fluorophores, ATTO 425 maleimide and Alexa Fluor 405 maleimide, to aid in making an informed decision for your specific application.
This comparison focuses on the key performance indicators of these dyes, including their spectral properties, brightness, and the established protocols for their use in labeling thiolated biomolecules.
Performance Data Summary
The following table summarizes the key quantitative data for ATTO 425 and Alexa Fluor 405, providing a direct comparison of their photophysical properties.
| Property | ATTO 425 | Alexa Fluor 405 |
| Reactive Group | Maleimide | Maleimide |
| Reactivity | Thiols (Sulfhydryls) | Thiols (Sulfhydryls) |
| Excitation Maximum (λex) | 439 nm | 401 nm |
| Emission Maximum (λem) | 485 nm | 421 nm |
| Molar Extinction Coefficient (ε) | 45,000 cm⁻¹M⁻¹ | 34,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.90 | ~0.91 (for iFluor 405, an alternative) |
| Brightness (ε x Φ) | 40,500 | ~30,940 |
| Stokes Shift | 46 nm | 20 nm |
| Molecular Weight (Maleimide) | ~524 g/mol | Not explicitly available |
Key Performance Comparison
Brightness: Based on the product of the molar extinction coefficient and quantum yield, ATTO 425 exhibits higher intrinsic brightness than Alexa Fluor 405. This can be advantageous for detecting low-abundance targets.
Spectral Properties: ATTO 425 has both its excitation and emission spectra shifted to longer wavelengths compared to Alexa Fluor 405. The larger Stokes shift of ATTO 425 (46 nm) is a notable advantage, as it minimizes the overlap between the excitation and emission spectra, leading to reduced self-quenching and improved signal-to-noise ratios. Alexa Fluor 405, with its excitation maximum at 401 nm, is well-suited for excitation by a 405 nm laser line.
Photostability: Both ATTO and Alexa Fluor dyes are known for their good photostability, which is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy and single-molecule studies.[1][2]
Experimental Protocols
The following is a general protocol for labeling proteins with thiol-reactive maleimide dyes. This protocol can be adapted for both this compound and Alexa Fluor 405 maleimide.[3][4][5][6]
I. Materials
-
Protein or other thiol-containing molecule to be labeled
-
This compound or Alexa Fluor 405 maleimide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[3][4]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[5]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[4]
II. Experimental Workflow
The general workflow for thiol labeling with maleimide dyes involves several key steps, as illustrated in the diagram below.
III. Detailed Procedure
-
Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4] TCEP is recommended as it does not need to be removed before adding the maleimide dye.[6]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[3] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[4]
IV. Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
The following equations are used to calculate the DOL:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of free dye / Aₘₐₓ of free dye).
-
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Conclusion
Both this compound and Alexa Fluor 405 maleimide are excellent choices for thiol labeling, each with its own set of advantages.
-
This compound is the brighter of the two fluorophores and possesses a larger Stokes shift, which can lead to better signal-to-noise ratios in fluorescence imaging.
-
Alexa Fluor 405 maleimide is an effective label with excitation properties that are highly compatible with the common 405 nm laser line.
The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the abundance of the target molecule, and the need to minimize spectral overlap in multicolor experiments. The provided experimental protocol serves as a robust starting point for successful thiol labeling with either of these high-performance fluorescent probes.
References
- 1. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Battle of the Blues: Unveiling the Photostability of ATTO 425 Against Leading Competitors
For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of a fluorophore is paramount to generating high-quality, reproducible data. In the blue region of the spectrum, a variety of fluorescent dyes vie for attention, each with its own set of characteristics. This guide provides a comprehensive comparison of the photostability of ATTO 425 against other popular blue fluorescent dyes: Alexa Fluor 405, DyLight 405, and Pacific Blue. Through a detailed examination of their spectral properties and a standardized photobleaching protocol, this guide aims to equip researchers with the necessary data to make an informed decision for their specific application.
Introduction to Photostability in Fluorescence Microscopy
In the realm of fluorescence microscopy, photostability is a critical performance metric of a fluorescent dye. It refers to the ability of a fluorophore to resist photobleaching, a process where the dye molecule irreversibly loses its ability to fluoresce upon repeated exposure to excitation light. Dyes with high photostability allow for longer exposure times and more intense illumination, which are often necessary for imaging weak signals or for time-lapse experiments. The selection of a photostable dye is therefore crucial for obtaining high-quality images with a good signal-to-noise ratio and for ensuring the reliability of quantitative measurements.
The Mechanism of Photobleaching
Photobleaching occurs when a fluorophore in its excited state undergoes chemical reactions, often with molecular oxygen, that lead to its permanent destruction. This process is complex and can involve multiple pathways. The following diagram illustrates a simplified overview of the Jablonski diagram, including the pathways that can lead to photobleaching.
Caption: Simplified Jablonski diagram illustrating the excitation and emission of a fluorophore, and the pathways leading to photobleaching.
Comparative Analysis of Blue Fluorescent Dyes
| Feature | ATTO 425 | Alexa Fluor 405 | DyLight 405 | Pacific Blue |
| Excitation Max (nm) | 439 | 401 | 400 | 410 |
| Emission Max (nm) | 485 | 421 | 420 | 455 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 45,000 | 35,000 | 30,000 | 30,000 |
| Quantum Yield | 0.90 | 0.40 | Not specified | Not specified |
| Brightness (Ext. Coeff. x QY) | 40,500 | 14,000 | Not specified | Not specified |
| Photostability Claim | High | High | High | Good |
Note: Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter dye. The photostability claims are based on manufacturer information and general scientific literature. For a definitive comparison, a direct experimental evaluation is recommended.
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of different fluorescent dyes, a standardized experimental protocol is essential. The following protocol outlines a typical method for measuring photobleaching rates in a fluorescence microscopy setup. This protocol is based on the principles of Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) experiments.[7][8][9]
Objective:
To quantify and compare the photobleaching rates of ATTO 425, Alexa Fluor 405, DyLight 405, and Pacific Blue under controlled illumination conditions.
Materials:
-
Fluorescence microscope with a suitable filter set for blue fluorescent dyes.
-
High-intensity light source (e.g., mercury arc lamp or laser).
-
Digital camera for image acquisition.
-
Image analysis software (e.g., ImageJ, MetaMorph).
-
Microscope slides and coverslips.
-
Mounting medium.
-
Antibodies or other biomolecules conjugated with ATTO 425, Alexa Fluor 405, DyLight 405, and Pacific Blue.
-
Cell culture or tissue samples.
Experimental Workflow:
Caption: A flowchart outlining the key steps for comparing the photostability of fluorescent dyes.
Detailed Procedure:
-
Sample Preparation:
-
Prepare biological samples (e.g., fixed cells, tissue sections) stained with antibody conjugates of ATTO 425, Alexa Fluor 405, DyLight 405, and Pacific Blue. Ensure similar labeling densities for a fair comparison.
-
Mount the samples on microscope slides using a suitable mounting medium.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and the light source. Allow the lamp to stabilize.
-
Select the appropriate filter cube for blue fluorescence excitation and emission.
-
Set the camera parameters (exposure time, gain) to achieve a good signal without saturation in the pre-bleach images.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear and uniform fluorescence.
-
Acquire a series of 3-5 pre-bleach images of the ROI using low laser power to establish a baseline fluorescence intensity.
-
Switch to high laser power and continuously illuminate the ROI for a defined period (e.g., 30-60 seconds) to induce photobleaching.
-
Immediately after bleaching, switch back to low laser power and acquire a time-lapse series of images of the ROI to monitor the fluorescence decay.
-
-
Data Analysis:
-
Open the acquired image series in an image analysis software.
-
Define the ROI that was photobleached.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region outside the stained area and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the average pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant and the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion
The selection of a blue fluorescent dye with optimal photostability is a critical step in designing successful fluorescence microscopy experiments. While all the compared dyes are suitable for various applications, ATTO 425's high quantum yield and the manufacturer's emphasis on photostability make it a compelling choice, particularly for demanding applications requiring long-term imaging or high-intensity illumination. However, the ultimate determination of the "best" dye depends on the specific experimental conditions and instrumentation. Researchers are strongly encouraged to perform their own side-by-side comparisons using the protocol outlined in this guide to identify the most suitable fluorophore for their needs. By carefully considering the photophysical properties and empirically testing the photostability, scientists can enhance the quality and reliability of their fluorescence imaging data.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leinco.com [leinco.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 7. wang.ucsd.edu [wang.ucsd.edu]
- 8. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of ATTO 425 Maleimide and Coumarin Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the sensitivity and reliability of experimental results. Both ATTO 425 maleimide and various coumarin-based dyes are popular choices for labeling biomolecules, particularly at cysteine residues via maleimide chemistry. This guide provides an objective comparison of their fluorescence quantum yields, supported by available data and detailed experimental protocols to empower researchers to make informed decisions.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield corresponds to a brighter fluorescent signal. Below is a summary of the reported quantum yields for ATTO 425 and several common coumarin dyes. It is important to note that the quantum yield is highly dependent on the molecular environment, including the solvent and conjugation state.
| Fluorophore | Derivative | Quantum Yield (Φ) | Solvent/Condition |
| ATTO 425 | Carboxy | 0.90[1] | Aqueous Buffer (PBS, pH 7.4) |
| ATTO 425 | Maleimide | Quenched prior to conjugation; fluorescence is restored upon reaction with a thiol.[1] | - |
| Coumarin 1 | - | 0.73 | Ethanol |
| Coumarin Derivative (4e) | - | 0.83[2] | Not specified |
| Coumarin 30 | - | Varies significantly with solvent polarity. | Various protic and aprotic solvents.[3] |
| Coumarin 392 STP Ester | - | 0.115 | PBS |
Experimental Protocols
To facilitate a direct and objective comparison, researchers can perform their own quantum yield measurements. The following protocols outline the general procedures for protein labeling with a maleimide dye and the subsequent determination of the relative fluorescence quantum yield.
Protein Labeling with Maleimide Dyes
This protocol is a general guideline for labeling a protein with a thiol-reactive maleimide dye such as this compound.
Materials:
-
Protein with accessible cysteine residues (50–100 µM in a suitable buffer)
-
Maleimide-functionalized dye (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0–7.5
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF for dissolving the dye
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50–100 µM. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dye Preparation: Immediately before use, prepare a 10–20 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10–20 fold molar excess of the dye stock solution to the protein solution while gently stirring. Protect the reaction mixture from light.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Add a small excess of a low molecular weight thiol (e.g., L-cysteine) to quench any unreacted maleimide dye.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.
Relative Quantum Yield Determination
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Labeled protein solution (the "sample")
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the labeled protein and the quantum yield standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are the same, this term is 1).
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps involved in protein labeling and characterization.
Caption: Workflow for protein labeling with a maleimide dye and subsequent quantum yield determination.
Caption: Relationship between quantum yield, molar extinction coefficient, and experimental signal-to-noise.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 425 vs. DyLight 405: A Comparative Guide for Protein Conjugation
For researchers, scientists, and drug development professionals selecting the optimal fluorescent dye for protein conjugation, the choice between ATTO 425 and DyLight 405 for blue-violet fluorescence requires careful consideration of their photophysical properties and performance characteristics. This guide provides an objective comparison to aid in this selection process, supported by available data and experimental protocols.
Photophysical Properties
A summary of the key photophysical properties of ATTO 425 and DyLight 405 is presented in Table 1. Both dyes are excitable by the common 405 nm laser line. ATTO 425, a coumarin-based dye, exhibits a higher fluorescence quantum yield, suggesting potentially brighter conjugates.[1][2][3][4] It also has a larger Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios. DyLight 405, on the other hand, has a slightly lower molar extinction coefficient and quantum yield.[5][6][7]
| Property | ATTO 425 | DyLight 405 |
| Excitation Maximum (λex) | 436 - 439 nm[1][2][8] | 400 nm[5][6][9][10] |
| Emission Maximum (λem) | 484 - 485 nm[1][2][8] | 420 - 421 nm[5][9][10] |
| Molar Extinction Coefficient (εmax) | 45,000 M⁻¹cm⁻¹[1][2][8] | 30,000 M⁻¹cm⁻¹[5][6][7] |
| Fluorescence Quantum Yield (ηfl) | ~90%[1][2][8] | Not explicitly stated in search results |
| Stokes Shift | ~46 - 49 nm | ~20 - 21 nm |
| Molecular Weight (NHS-ester) | 499 g/mol [1][8] | 793 g/mol [5][11] |
Table 1: Photophysical Properties of ATTO 425 and DyLight 405.
Performance in Protein Conjugation
Both ATTO 425 and DyLight 405 are available as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins to form stable covalent bonds.[1][12][13] The choice between these dyes can impact the final conjugate's performance in terms of brightness, photostability, and potential for aggregation.
Brightness and Photostability:
Conjugation Efficiency and Stability:
The efficiency of the conjugation reaction and the stability of the resulting conjugate are critical for reproducible experimental results. Both dyes utilize the well-established NHS-ester chemistry for coupling to proteins. The protocols for both are similar, involving the reaction of the dye with the protein in a buffer with a pH of 8.0-9.0.[8][12][15][16] The degree of labeling (DOL), which is the ratio of dye molecules to protein molecules, can influence the conjugate's performance. Over-labeling can lead to quenching and protein aggregation.[15] Some studies suggest that certain dyes, particularly in the red and far-red spectrum, may have a higher tendency to cause aggregation.[17] While no direct comparative data on aggregation for ATTO 425 and DyLight 405 was found, the higher water solubility of DyLight dyes is often cited as a feature that allows for higher dye-to-protein ratios without precipitation.[12][18]
Experimental Protocols
The following sections provide a general overview of the experimental protocols for protein conjugation with ATTO 425 and DyLight 405 NHS esters. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling without compromising protein function.[15]
Protein Preparation
-
Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS). If the protein solution contains amine-containing substances like Tris or glycine, it should be dialyzed against PBS.[8][12]
-
Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as sodium bicarbonate or borate buffer.[8][12][15] The optimal pH for the NHS-ester reaction is typically around 8.3.[8][16]
-
The recommended protein concentration is typically between 1-10 mg/mL.[12][19]
Dye Preparation
-
Allow the vial of the NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[1][12]
-
Dissolve the dye in a small amount of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][8]
Conjugation Reaction
-
Add the calculated amount of the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5 to 20-fold molar excess of dye is often recommended.[15]
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[8][15]
Purification of the Conjugate
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[16]
-
Elute the conjugate with a suitable buffer, such as PBS.
Characterization of the Conjugate
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye. A correction factor is needed to account for the dye's absorbance at 280 nm.[20][21]
Experimental Workflow
The general workflow for protein conjugation with an NHS-ester dye is illustrated in the following diagram.
Caption: General workflow for protein conjugation using an NHS-ester dye.
Conclusion
Both ATTO 425 and DyLight 405 are viable options for labeling proteins for fluorescence-based applications in the blue-violet spectral region.
-
ATTO 425 may be preferred when the highest possible brightness is desired, due to its high quantum yield and molar extinction coefficient. Its larger Stokes shift is also a significant advantage in reducing fluorescence quenching and improving signal detection.
-
DyLight 405 is a reliable alternative, and its reported high water solubility might be beneficial when higher degrees of labeling are required, potentially reducing the risk of precipitation.[12][18]
Ultimately, the optimal choice will depend on the specific application, the protein being labeled, and the instrumentation available. It is highly recommended to perform a small-scale pilot experiment to compare the performance of both dyes for a particular protein and experimental setup.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. stressmarq.com [stressmarq.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. DyLight 405 Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
- 17. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DyLight Microscale Protein Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Atto 425 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 21. spectra.arizona.edu [spectra.arizona.edu]
A Brighter Choice: Comparing ATTO 425 to Other 405 nm Excitable Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the brightness of ATTO 425 with other popular fluorescent dyes excitable by the 405 nm violet laser, supported by their key photophysical properties and detailed experimental protocols for brightness evaluation.
The intrinsic brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. This brightness is a function of two primary photophysical parameters: the molar extinction coefficient (ε), which represents the efficiency of photon absorption, and the quantum yield (Φ), the efficiency of emitting a photon after one has been absorbed. A higher product of these two values (ε x Φ) indicates a brighter dye.
Photophysical Properties of 405 nm Excitable Dyes
To provide a clear overview of the theoretical brightness of ATTO 425 and its counterparts, the following table summarizes their key photophysical properties.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| ATTO 425 | 439 | 485 | 45,000 | 0.90 | 40,500 |
| Alexa Fluor™ 405 | 401 | 421 | 34,000 | 0.54 | 18,360 |
| Brilliant Violet™ 421 (BV421) | 407 | 421 | 2,500,000 | 0.69 | 1,725,000 |
| SuperBright 436 | 414 | 436 | Not Widely Published | Not Widely Published | Not Widely Published |
| VioBlue® | 400 | 455 | Not Widely Published | Not Widely Published | Not Widely Published |
| Pacific Blue™ | 401 | 452 | 46,000 | 0.78 | 35,880 |
Note: The exact values for Molar Extinction Coefficient and Quantum Yield for some polymer-based dyes like SuperBright 436 and VioBlue are not always publicly disclosed by manufacturers. The brightness of polymer dyes is often significantly higher due to their unique structure.
From the table, it is evident that polymer-based dyes like Brilliant Violet™ 421 exhibit exceptionally high molar extinction coefficients, translating to a much greater theoretical brightness compared to small molecule dyes like ATTO 425, Alexa Fluor™ 405, and Pacific Blue™. Among the small molecule dyes, ATTO 425 demonstrates a high quantum yield, contributing to its strong fluorescence.
Experimental Comparison of Dye Brightness
While photophysical properties provide a theoretical framework, the practical brightness of a fluorophore can be influenced by various factors in an experimental setting, including the conjugation efficiency to a target molecule (e.g., an antibody), the local environment, and the instrumentation used for detection. Therefore, direct experimental comparison is crucial for selecting the most appropriate dye for a specific application.
Two common methods for experimentally comparing the brightness of fluorescent dyes are the Stain Index in flow cytometry and quantitative fluorescence microscopy .
Experimental Protocol 1: Brightness Comparison using Stain Index in Flow Cytometry
The Stain Index (SI) is a widely accepted metric in flow cytometry for quantifying the resolution of a fluorescently labeled cell population from the unstained (negative) population. A higher stain index indicates a brighter signal and better separation.
Objective: To quantitatively compare the brightness of antibodies conjugated to ATTO 425 and other 405 nm excitable dyes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a cell line expressing a well-characterized surface marker (e.g., CD4, CD8).
-
Antibodies specific for the chosen marker, conjugated to ATTO 425, Alexa Fluor™ 405, Brilliant Violet™ 421, SuperBright 436, VioBlue®, and Pacific Blue™. It is critical to use the same antibody clone for all conjugations to ensure that differences in staining are due to the fluorophore and not antibody affinity.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
A flow cytometer equipped with a 405 nm violet laser and appropriate filter sets for each dye.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your chosen cells at a concentration of 1 x 10⁷ cells/mL in cold flow cytometry staining buffer.
-
Antibody Titration: For each antibody-fluorophore conjugate, perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio. This is a critical step as using a suboptimal antibody concentration can lead to inaccurate brightness comparisons.
-
Staining: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into individual tubes for each antibody conjugate and an unstained control.
-
Add the predetermined optimal concentration of each antibody conjugate to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
-
Data Acquisition: Acquire data on the flow cytometer, ensuring that the settings (e.g., laser power, PMT voltages) are optimized for each fluorophore and kept consistent for all samples being compared. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
For each stained sample, identify the positive and negative populations.
-
Calculate the Stain Index using the following formula:
Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 x Standard Deviation of Negative Population)
-
Compare the Stain Index values for each fluorophore. A higher value indicates a brighter dye in this specific application.
-
Caption: Experimental workflow for comparing dye brightness using the Stain Index in flow cytometry.
Experimental Protocol 2: Brightness Comparison using Quantitative Fluorescence Microscopy
This method allows for the comparison of fluorophore brightness in a spatially resolved manner, which is particularly useful for imaging applications.
Objective: To quantitatively compare the fluorescence intensity of cells or subcellular structures labeled with ATTO 425 and other 405 nm excitable dyes.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips.
-
Primary antibodies specific for a target of interest (e.g., a cytoskeletal protein like tubulin or a nuclear protein like lamin).
-
Secondary antibodies conjugated to ATTO 425, Alexa Fluor™ 405, Brilliant Violet™ 421, SuperBright 436, VioBlue®, and Pacific Blue™.
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Antifade mounting medium.
-
A fluorescence microscope (confocal or widefield) equipped with a 405 nm laser and appropriate filter sets.
-
Image analysis software such as ImageJ or Fiji.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. If applicable, treat cells to induce expression or localization of the target protein.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at its optimal dilution in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibodies at their optimal dilutions in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image Acquisition:
-
Acquire images using the fluorescence microscope. It is critical to use the exact same acquisition settings (laser power, exposure time, gain, etc.) for all samples being compared.
-
To avoid saturation, ensure that the brightest pixels in the image are not at the maximum intensity value of the detector.
-
Acquire images from multiple fields of view for each condition to ensure robust analysis.
-
-
Image Analysis (using ImageJ/Fiji):
-
Open the acquired images.
-
For each image, define a region of interest (ROI) that encompasses the stained structure.
-
Measure the mean gray value (average fluorescence intensity) within the ROI.
-
Measure the mean gray value of a background region within the same image where there is no specific staining.
-
Calculate the corrected total cell fluorescence (CTCF) for each ROI using the formula:
CTCF = Integrated Density - (Area of selected ROI x Mean fluorescence of background)
-
Alternatively, a simpler approach for comparing relative brightness is to subtract the mean background intensity from the mean ROI intensity.
-
Statistically compare the average corrected fluorescence intensities for each fluorophore across multiple cells or ROIs.
-
Caption: Workflow for quantitative fluorescence microscopy to compare dye brightness.
Conclusion
The selection of a 405 nm excitable dye should be a deliberate process based on both the intrinsic photophysical properties and the empirical performance in the intended application. While polymer dyes like Brilliant Violet™ 421 offer exceptional intrinsic brightness, small molecule dyes such as ATTO 425 provide a compelling alternative with a high quantum yield and good photostability. For applications demanding the highest sensitivity, a direct experimental comparison using standardized protocols, such as the Stain Index for flow cytometry or quantitative fluorescence microscopy, is strongly recommended to identify the optimal fluorophore for your specific research needs.
Choosing Your Labeling Strategy: A Comparative Guide to ATTO 425 NHS Ester and Maleimide
For Researchers, Scientists, and Drug Development Professionals
Selecting the appropriate fluorescent labeling chemistry is a critical step in experimental design, directly impacting the quality and reliability of downstream applications. This guide provides a detailed comparison of two popular reactive derivatives of the ATTO 425 fluorescent dye: the N-hydroxysuccinimide (NHS) ester and the maleimide. By understanding the distinct characteristics of each, researchers can make an informed decision to best suit their specific biomolecule and experimental goals.
ATTO 425 is a coumarin-based dye known for its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability, making it a versatile tool in life sciences research.[1][2] The choice between its NHS ester and maleimide derivatives hinges on the available functional groups on the target biomolecule and the desired specificity of labeling.
At a Glance: Key Differences
| Feature | ATTO 425 NHS Ester | ATTO 425 Maleimide |
| Target Functional Group | Primary amines (-NH₂) | Thiol/Sulfhydryl groups (-SH) |
| Commonly Labeled Residues | Lysine residues, N-terminus of proteins | Cysteine residues |
| Optimal Reaction pH | 8.0 - 9.0[3][4] | 7.0 - 7.5[3][5] |
| Bond Formed | Stable amide bond | Stable thioether bond |
| Specificity | Less specific (multiple lysines often available) | Highly specific (cysteines are less abundant) |
| Stability of Linkage | Very high hydrolytic stability | Generally stable, but can be susceptible to thiol exchange reactions in vivo.[6] Hydrolysis of the succinimide ring can increase long-term stability.[6] |
Performance Comparison: A Deeper Dive
Labeling Efficiency: The efficiency of labeling is highly dependent on the number of available target residues on the biomolecule.
-
ATTO 425 NHS Ester: Proteins typically have multiple lysine residues on their surface, offering numerous sites for labeling. This can lead to a higher degree of labeling (DOL), which is the average number of dye molecules per protein molecule.[7][8][9] However, this can also result in a heterogeneous population of labeled molecules with varying numbers of dyes attached.
-
This compound: Cysteine residues are generally less abundant in proteins than lysines. This allows for more site-specific labeling, often achieving a DOL closer to 1, resulting in a more homogeneous product.[10] For proteins lacking a free cysteine, one can be introduced through genetic engineering.
Stability of the Conjugate: The stability of the bond formed between the dye and the biomolecule is crucial for the longevity of the experiment and the reliability of the results.
-
ATTO 425 NHS Ester: The amide bond formed is exceptionally stable under a wide range of physiological conditions.[11]
-
This compound: The thioether bond is also stable; however, the succinimide ring can be susceptible to hydrolysis, especially at higher pH.[3] Furthermore, in environments with high concentrations of other thiols (like in vivo), there is a possibility of a retro-Michael addition reaction, which can lead to the exchange of the label.[6] However, hydrolysis of the succinimide ring can lead to a more stable, ring-opened product that is resistant to this exchange.[6]
Experimental Protocols
To ensure reproducible and reliable labeling, it is essential to follow optimized protocols. Below are detailed methodologies for labeling proteins with ATTO 425 NHS ester and maleimide.
Protocol 1: Labeling of Proteins with ATTO 425 NHS Ester
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.4)
-
ATTO 425 NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free from any amine-containing substances.[4]
-
Dye Preparation: Immediately before use, dissolve the ATTO 425 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[1]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[3]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of ATTO 425 (~439 nm). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[7][8][9]
Protocol 2: Labeling of Proteins with this compound
Materials:
-
Protein with free cysteine(s) (in a thiol-free buffer like PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) - if disulfide bonds need to be reduced
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
Procedure:
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in a degassed buffer at pH 7.0-7.5. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to consume any unreacted maleimide.
-
Purification: Purify the labeled protein as described in the NHS ester protocol.
-
Determination of Degree of Labeling (DOL): Calculate the DOL as described in the NHS ester protocol.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the labeling workflows for both chemistries.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ATTO 425 Maleimide: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of ATTO 425 maleimide are critical for maintaining a secure research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste containing this fluorescent dye, ensuring both operational safety and regulatory adherence.
Key Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below to inform safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Weight | ~524 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in polar solvents (e.g., DMF, DMSO, acetonitrile) | [1] |
| Moderate solubility in water | [2] | |
| Reactivity | The maleimide group reacts with sulfhydryl (thiol) groups. Hydrolysis can occur at a pH above 8. | [3] |
| Storage | ≤ –20°C, desiccated, and protected from light | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of various forms of this compound waste. These procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Solid Waste Disposal (Unused/Expired this compound Powder)
-
Personal Protective Equipment (PPE): Before handling the solid dye, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Containment: Keep the original vial containing the solid this compound tightly sealed.
-
Labeling: Place the vial in a larger, sealable, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity
-
The date of disposal
-
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible chemicals.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.
Liquid Waste Disposal
-
PPE: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with aqueous waste.
-
Ensure the container is properly vented if necessary, following your EHS guidelines.
-
-
Labeling: Clearly label the container with:
-
"Hazardous Waste"
-
"this compound in [Solvent Name, e.g., DMSO]"
-
An estimate of the concentration and volume
-
The date
-
-
Storage: Store the container in a designated satellite accumulation area for flammable or organic waste, in secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department.
-
PPE: Don appropriate PPE.
-
Waste Collection: Collect all aqueous waste containing the dye in a separate, dedicated, leak-proof hazardous waste container.
-
Do not dispose of down the drain.
-
-
Labeling: Label the container with:
-
"Hazardous Waste"
-
"Aqueous waste with this compound"
-
List any other chemical constituents (e.g., buffers)
-
The date
-
-
Storage: Store in a designated area for aqueous chemical waste.
-
Pickup: Arrange for disposal through your institution's EHS.
Contaminated Labware Disposal (e.g., pipette tips, tubes, gloves)
-
Collection: Place all disposable labware that has come into contact with this compound into a designated, durable, and sealable bag or container labeled for solid hazardous waste.
-
Segregation: Do not mix this waste with regular trash or biohazardous waste.
-
Labeling: Clearly label the container with:
-
"Hazardous Waste - Solid"
-
"Contaminated with this compound"
-
The date
-
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
